Mandipropamid was discovered as part of fungicide research efforts, where isocyanide-based multicomponent reactions (Ugi- and Passerini-type) were used as valuable tools. These reactions enabled the rapid exploration of novel fungicidal compound classes, specifically phenylglycinamides and mandelamides [1].
The compound demonstrates excellent activity against economically significant phytopathogens such as Phytophthora infestans (causing potato and tomato late blight) and Plasmopara viticola (causing grape downy mildew) [1]. Its primary use remains as an agrochemical fungicide [2] [3].
The synthesis of this compound and its derivatives is covered in patent literature. One process involves the reaction of specific intermediates to produce the active compound [4] [5]. The following table summarizes its key chemical and physical properties from the search results:
| Property | Description |
|---|---|
| IUPAC Name | 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide [6] |
| CAS Registry Number | 374726-62-2 [3] |
| Molecular Formula | C₂₃H₂₂ClNO₄ [2] [3] |
| Molecular Weight | 411.88 g/mol [2] [3] |
| Physical Appearance | White to beige or light yellow powder [6] [2] [3] |
| Melting Point | 96-97 °C [3] |
| Solubility | Soluble in organic solvents like DMSO, acetone, and dichloromethane; low solubility in water (4.2 mg/L at 25°C) [6] [3] |
A significant modern development is the repurposing of this compound as a highly effective Chemical Inducer of Proximity (CIP) for use in cell biology and synthetic biology [7]. This application leverages its low toxicity, excellent cell permeability, and orthogonality in mammalian systems [7] [6].
The system requires a sixfold mutant of the plant hormone receptor pyrabactin resistance 1 (PYR1), known as PYRMandi, and the receiver protein abscisic acid insensitive (ABI). This compound acts as a monovalent "molecular ratchet" [8]:
This mechanism is illustrated in the following diagram:
Research has quantitatively compared the Mandi system to other established CIPs. The data below, derived from cellular studies, shows that Mandi performs favorably, especially in terms of speed and efficiency [7].
| CIP System | Working Concentration | Translocation Time (t₀.₇₅) | Interacting Fraction | EC₅₀ (Gene Expression) |
|---|---|---|---|---|
| This compound (Mandi) | 500 nM | 10.1 ± 1.7 seconds | 77 ± 12% | 0.43 ± 0.17 µM |
| Rapamycin | 500 nM | 107.9 ± 16.4 seconds | 71 ± 3% | Not Provided |
| ABA-AM | 5 µM | 3.5 ± 0.1 minutes | 41 ± 6% (at 500 nM) | 30.8 ± 15.5 µM |
| GA3-AM | 5 µM | 2.4 ± 0.5 minutes | Not Provided | Not Provided |
A common method to validate and use the Mandi CIP system involves a protein translocation assay in live cells [7]. The workflow can be summarized as follows:
This process is captured in the experimental workflow below:
To achieve superior spatiotemporal control, a photocaged derivative of this compound, called pMandi, has been developed [8]. pMandi is inactive until irradiated with light (365/405 nm), which cleaves the photocaging group and releases active Mandi. This allows researchers to induce protein proximity with precise timing and in a defined subcellular area using light, even enabling reversible control over multiple cycles [8].
Mandipropamid is a carboxylic acid amide (CAA) fungicide highly effective against oomycete pathogens, such as Phytophthora infestans (causing potato late blight) and Plasmopara viticola (causing grapevine downy mildew) [1] [2]. Its primary effect is the inhibition of cellulose synthesis in the cell wall of these pathogens [1] [3].
The table below summarizes the key characteristics of its action:
| Feature | Description |
|---|---|
| Molecular Target | Cellulose synthase-like protein PiCesA3 in Phytophthora infestans [1]. |
| Biochemical Effect | Disruption of cellulose incorporation into the cell wall, leading to loss of structural integrity [1]. |
| Cellular Symptom | Swelling and deformation of germ tubes and hyphal tips [1]. |
| Uptake & Mobility | Acts on the cell wall; uptake into the cell is not required for activity. It is a cytropic fungicide with local redistributive properties in plants [1] [2]. |
| Application Type | Foliar spray with protective and curative action [3]. |
The identification of this compound's mode of action was confirmed through a combination of biochemical, genetic, and microscopic techniques [1]. The following workflow outlines the key experimental approaches:
Experimental workflow for identifying this compound's mode of action
Symptomatology and Phenotypic Effects: Treatment of P. infestans germinating cysts caused characteristic swelling of the germ tube tips and arrested growth. This symptom is typical of cell wall biosynthesis inhibitors. The effect was reversible; washing away the fungicide allowed the cysts to resume normal growth, indicating non-lethal, static action that does not require cellular uptake [1].
Biochemical Uptake and Incorporation Assays: Using 14C-labeled this compound, researchers demonstrated that the compound acts on the cell wall and does not enter the cell. Furthermore, 14C-glucose incorporation assays showed that this compound specifically perturbs the incorporation of glucose into cellulose, confirming the inhibition of cellulose synthesis as the primary effect [1].
Genetic Identification of Target and Validation: Laboratory mutants of P. infestans with insensitivity to this compound were generated. Sequencing of cellulose synthase (CesA) genes in these mutants revealed point mutations in the PiCesA3 gene, all resulting in a change to the same amino acid (glycine-1105). To confirm causality, the mutated PiCesA3 allele was transformed and expressed in a wild-type, sensitive isolate, which subsequently became insensitive to this compound, providing definitive evidence that PiCesA3 is the molecular target [1].
Like many single-site fungicides, this compound carries a risk of resistance development in pathogen populations [2]. Resistance is conferred by specific point mutations in the target CesA3 gene [1]. The dominant resistance management strategy is to use this compound in mixtures and alternation with other fungicides.
The table below summarizes partners and strategies based on 2025 agronomic advice for potato blight control [4] [5]:
| Strategy | Recommendation |
|---|---|
| Mixing Partners | Always apply in a tank mix with a fungicide from a different FRAC group. Effective partners include fluazinam, propamocarb, amisulbrom, cyazofamid, and mancozeb [4] [5]. |
| Application Program | Use in strict alternation with non-CAA modes of action. In a 12-spray program, a maximum of 6 this compound applications is advised (no more than 50% of total sprays) [4] [5]. |
| Timing | Apply as a preventative treatment for optimal control [5]. |
Beyond its agricultural use, this compound has been repurposed in basic research as a chemical inducer of proximity (CIP). A engineered mutant of the plant receptor PYR1 (PYRMandi) specifically binds this compound and induces dimerization with its partner protein, ABI [6].
This orthogonal system allows scientists to precisely control protein-protein interactions in mammalian cells and living organisms like zebrafish embryos. Its advantages include excellent cell permeability, low toxicity, and very fast induction kinetics, outperforming other established CIPs like rapamycin in speed [6].
This compound is a carboxylic acid amide (CAA) fungicide that specifically inhibits cellulose biosynthesis in the cell walls of oomycete pathogens, such as Phytophthora infestans (causing potato late blight) and Plasmopara viticola (causing grapevine downy mildew) [1] [2]. Cellulose provides critical structural strength and rigidity to the cell wall, and its synthesis is essential for the formation of normal appressoria, the infection structures that penetrate host plants [1] [3].
The mechanism can be broken down into three key areas of experimental evidence:
Biochemical and Phenotypic Evidence: Treatment with this compound causes clear morphological symptoms. Germinating cysts of P. infestans exhibit arrested growth and dramatic swelling at the germ tube tip, which is characteristic of cell wall synthesis inhibitors [1]. These effects are reversible; washing away the compound allows for the resumption of normal germ tube growth, indicating weak sorption to its target [1]. Crucially, uptake studies with 14C-labelled this compound demonstrated that the compound acts on the cell wall and does not enter the cell [1] [2]. Furthermore, the incorporation of 14C-glucose into cellulose is significantly disrupted in the presence of this compound, confirming that the inhibition of cellulose synthesis is its primary effect [1] [2].
Genetic and Resistance Evidence: Laboratory-generated mutants of P. infestans that were insensitive to this compound were created using ethyl methane sulphonate (EMS) mutagenesis [1] [2]. Sequence analysis of cellulose synthase (CesA) genes in these resistant mutants revealed point mutations in the PiCesA3 gene [1] [2]. In Plasmopara viticola, resistance was similarly linked to a single point mutation in the homologous PvCesA3 gene [4]. The table below summarizes the key genetic mutations associated with resistance.
| Pathogen | Gene | Amino Acid Change | Phenotype | Key Experimental Validation |
|---|---|---|---|---|
| Phytophthora infestans | PiCesA3 | Glycine-1105 altered [1] [2] | MPD-insensitive [1] [2] | Expression of the mutated PiCesA3 allele in a wild-type sensitive isolate conferred the MPD-insensitive phenotype [1] [2]. |
| Plasmopara viticola | PvCesA3 | Specific point mutation (implied) [4] | MPD-resistant [4] | Inheritance studies showed resistance co-segregated with a recessive mutation in PvCesA3 [4]. |
The search results describe several key methodologies used to uncover this mode of action. The following diagram outlines the integrated experimental workflow that combined phenotypic, biochemical, and genetic approaches.
The specific methodologies for the core experiments are as follows:
In Vitro Symptomatology Assay: Zoospores of P. infestans are induced to encyst via mechanical agitation (e.g., vortexing). The germinating cysts are then treated with this compound (e.g., at 68 nM for 3 hours) and observed under a microscope for the development of characteristic symptoms like germ tube tip swelling and growth arrest. A reversibility test involves washing the compound away after a 1-hour treatment and observing the cells after a 2-hour recovery period [1].
Uptake and Cellulose Incorporation Assay: Germinating cysts are exposed to 14C-labelled this compound to study its localization and uptake into the cell [1]. In a separate experiment, the incorporation of 14C-glucose into the cellulose fraction of the cell wall is measured in the presence and absence of this compound to quantify the level of inhibition [1] [2].
Generation and Analysis of Resistant Mutants: Mutagenesis is performed on wild-type P. infestans using ethyl methane sulphonate (EMS) to create genetic variants. These populations are then selected on media containing this compound to isolate insensitive mutants. The cellulose synthase genes (PiCesA1, PiCesA2, PiCesA3, PiCesA4) from these mutants are sequenced and compared to the wild-type sequence to identify resistance-conferring point mutations [1]. Functional validation is achieved by transforming a sensitive wild-type isolate with the mutated PiCesA3 allele and confirming the acquired insensitivity phenotype [1] [2].
While the core mechanism of this compound is well-established, recent research is exploring novel ways to target the same pathway. The most current information from the search results focuses on developing antimicrobial peptides as potential eco-friendly fungicides.
Mandipropamid is a chiral molecule because it contains one chiral carbon atom, leading to a pair of enantiomers: R-(-)-mandipropamid and S-(+)-mandipropamid [1] [2]. The technical material used in commercial products is typically a racemate, meaning it consists of an equimolar (1:1) mixture of these two enantiomers [2].
A core requirement for studying enantioselective fate is a reliable chiral analytical method. The following protocol, adapted from published methodologies, details the separation and determination of this compound enantiomers.
The behavior of this compound enantiomers is highly enantioselective and depends on the environmental matrix. The table below summarizes key findings on degradation rates.
| Matrix | Preferentially Degraded Enantiomer | Half-Life (Degrading Enantiomer) | Study Type |
|---|---|---|---|
| Tomato [5] | R-(-)-mandipropamid | 5.0 days (under field conditions) | Field Trial |
| Chinese Cabbage [5] | R-(-)-mandipropamid | 1.8-2.0 days (under field conditions) | Field Trial |
| Cucumber [5] | S-(+)-mandipropamid | 2.4-5.5 days (under field conditions) | Field Trial |
| Cowpea [5] | S-(+)-mandipropamid | 1.6-2.4 days (under field conditions) | Field Trial |
| Grape [3] | R-(-)-mandipropamid | 5.63 days (under field conditions) | Field Trial |
| Soil (Repeatedly Treated) [6] [7] | R-(-)-mandipropamid | 10.2 - 79.2 days | Laboratory Incubation |
| Water (Yangtze River) [1] | R-(-)-mandipropamid | Not specified | Water-Sediment Microcosm |
| Sediment (Yangtze River) [1] | S-(+)-mandipropamid | Not specified | Water-Sediment Microcosm |
The diagram below illustrates the primary degradation pathways of this compound in a water-sediment system as identified by LC-TOF/MS/MS analysis [1].
The preferential degradation of this compound enantiomers in soil is driven by specific indigenous microbial communities [6] [7].
The enantioselectivity of this compound has significant implications:
Mandipropamid is a carboxylic acid amide (CAA) fungicide that primarily inhibits the synthesis of cellulose in the cell wall of Phytophthora infestans [1] [2].
Resistance to this compound is conferred by specific point mutations in the PiCesA3 gene that result in an amino acid substitution at position 1105 (glycine to serine, G1105S) [3] [4]. This mutation leads to a loss of sensitivity and poses a significant threat to disease control.
The following diagram illustrates the mechanism of action and the development of resistance.
The emergence and spread of P. infestans genotypes carrying the CesA3 G1105S mutation have led to control failures in the field [3] [4]. The table below summarizes key data on resistant genotypes and their practical impact.
| Genotype / Description | Key Mutation(s) | Resistance Factor | Field Control Implications |
|---|
| EU_43_A1 Widely distributed in Northern & Central Europe [3] [4] | CesA3: G1105S [3] | High resistance to this compound [4] | Loss of efficacy Failure to control late blight with this compound and potentially other CAAs [4] | | CAA- and OSBPI-Double Resistant Recent field isolates from Germany/Netherlands [3] | CesA3: G1105S & OSBP: G770V or N837F/L [3] | High resistance factors to both CAA and OSBPI fungicides [3] | Control failure with single-mode-of-action products. Requires full-dose mixtures for effective control [3] |
For researchers investigating this compound sensitivity or resistance, here are methodologies from the search results.
Microtiter plate-based methods using optical density (OD) measurements are effective for high-throughput fungicide screening [5].
The experimental workflow for these key protocols is summarized below.
The Fungicide Resistance Action Committee (FRAC) is an international technical organization that classifies fungicides according to their mode of action and resistance risk. FRAC Code 40 comprises the Carboxylic Acid Amides (CAA), a group of fungicides specifically effective against Oomycete pathogens that cause devastating diseases in numerous crops. The FRAC CAA Working Group was established in 2005 to develop coordinated resistance management strategies for these compounds, which exhibit cross-resistance patterns despite their diverse chemical structures [1].
CAA fungicides are categorized into three distinct chemical subgroups based on their molecular structures: cinnamic acid amides (including dimethomorph, flumorph, and pyrimorph), valinamide carbamates (including benthiavalicarb, iprovalicarb, and valifenalate), and mandelic acid amides (including mandipropamid) [1]. Despite these structural differences, all CAA fungicides share a common molecular target site and demonstrate similar biological activity against Oomycete pathogens. This compound, as a representative mandelic acid amide, has become a critically important fungicide for managing late blight and downy mildew diseases in high-value crops such as grapes, potatoes, tomatoes, and cucumbers [1] [2].
This compound (IUPAC name: 2-(4-Chlorophenyl)-N-[3-methoxy-4-(2-propynyloxy)phenethyl]-2-(2-propynyloxy)acetamide) is a chiral fungicide with distinctive molecular features that contribute to its biological activity. The compound has a molecular weight of 411.88 g/mol and the molecular formula C~23~H~22~ClNO~4~ [2]. Its structure incorporates two propargyloxy groups (-O-CH~2~-C≡CH) and a chlorophenyl moiety, which are essential for its fungicidal efficacy against Oomycete pathogens [3].
The compound exists as a racemic mixture in commercial formulations, meaning it contains equal proportions of its enantiomeric forms. Recent studies have demonstrated that these enantiomers may exhibit enantioselective degradation in different environmental matrices and biological systems, with potential implications for their environmental behavior, bioactivity, and toxicity to non-target organisms [3]. This compound appears as an off-white to light yellow solid in its pure form and has sufficient solubility in organic solvents like DMSO (100 mg/mL) for experimental applications [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 374726-62-2 | [2] |
| Molecular Weight | 411.88 g/mol | [2] |
| Molecular Formula | C~23~H~22~ClNO~4~ | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility in DMSO | 100 mg/mL (242.79 mM) | [2] |
The CAA fungicides, including this compound, exhibit a highly specific mode of action that directly inhibits cellulose synthesis in Oomycete plant pathogens. This mechanism was elucidated through a series of sophisticated experiments including uptake studies with ^14^C-labeled this compound, which demonstrated that the fungicide acts primarily on the cell wall without entering the cell cytoplasm. Further investigation revealed that this compound perturbs the incorporation of ^14^C-glucose into cellulose, providing direct evidence of its interference with cellulose biosynthesis [1].
Gene sequence analysis of laboratory mutants resistant to this compound identified specific point mutations in the PiCesA3 gene, which encodes the cellulose synthase 3 enzyme in Phytophthora infestans. These mutations result in amino acid changes at position Glycine-1105 in the resulting protein, confirming this residue as critical for binding and inhibition by CAA fungicides [1]. The CesA3 protein is an essential component of the cellulose synthase complex responsible for cell wall biosynthesis in Oomycetes, and its inhibition compromises cell wall integrity, leading to impaired growth and eventual death of the pathogen.
This compound exhibits outstanding protective activity against several economically significant Oomycete pathogens, including Phytophthora infestans (causing late blight in potato and tomato), Plasmopara viticola (grape downy mildew), and Pseudoperonospora cubensis (cucumber downy mildew) [1] [2]. The compound is particularly valued for its preventive efficacy when applied before infection, forming a protective barrier on plant surfaces that inhibits pathogen development.
The fungicide demonstrates translocation capabilities within the waxy layer of plant cuticles, providing uniform distribution and rainfastness, though it does not exhibit significant systemic movement within the vascular system. This compound's specific activity against Oomycetes with minimal impact on other fungal classes or host plants contributes to its favorable environmental and toxicological profile [1].
Diagram 1: Molecular mechanism of this compound showing target site binding and subsequent inhibition of cellulose biosynthesis in Oomycete pathogens
Resistance to CAA fungicides, including this compound, has been documented in field populations of specific Oomycete pathogens, particularly Plasmopara viticola (grape downy mildew). The primary resistance mechanism involves point mutations in the cellulose synthase (CesA3) gene, with specific amino acid substitutions at position Glycine-1105 conferring reduced sensitivity to the entire CAA group [1]. This results in complete cross-resistance among all CAA fungicides, regardless of their chemical subgroup classification.
Genetic inheritance studies have revealed that CAA resistance is inherited in a recessive manner. In sexual crosses between sensitive and resistant isolates of Plasmopara viticola, the entire F1 generation remains sensitive to CAA fungicides, with resistance phenotypes reappearing only in the F2 progeny. This pattern of inheritance suggests that resistance management strategies should focus on reducing the selection pressure on heterozygous individuals, which remain susceptible to CAA treatments [1].
Table 2: Resistance Risk Classification and Management Recommendations for Key Pathogens
| Pathogen | Disease | FRAC Risk Classification | Key Management Recommendations | Application Limits |
|---|---|---|---|---|
| Plasmopara viticola | Grape downy mildew | High risk pathogen | Always apply in mixture with effective partners; Use preventive applications | Max. 3-4 applications per crop cycle (50% of total sprays) |
| Phytophthora infestans | Potato/tomato late blight | Medium risk pathogen | Maximum of 2 consecutive applications; Apply at recommended doses | Max. 50% of intended applications |
| Pseudoperonospora cubensis | Cucumber downy mildew | High risk pathogen | Mixtures with multi-site inhibitors; Strict alternation with other MoAs | Max. 3-4 applications per crop cycle |
| Bremia lactucae | Lettuce downy mildew | Moderate risk pathogen | Preventive applications; Alternation with different MoAs | Max. 50% of intended applications |
Based on long-term monitoring data, FRAC has classified the resistance risk of CAA fungicides as low to moderate compared to high-risk groups like phenylamides and QoI fungicides [1]. This assessment reflects the recessive nature of resistance and the fitness penalties often associated with resistance mutations. However, the organization emphasizes that this moderate risk profile can only be maintained through implementation of scientifically sound resistance management strategies.
The core principles of CAA resistance management include: preventive application before infection occurs; mandatory mixture with effective partner fungicides with different modes of action; application frequency limits (maximum 50% of total fungicide applications); and rotation with non-cross-resistant modes of action [1]. For high-risk pathogens like Plasmopara viticola in regions with documented resistance, FRAC recommends not exceeding three CAA applications per crop cycle and ensuring these are always applied in robust mixtures with multi-site or other effective non-cross-resistant fungicides [1].
Regular monitoring of pathogen sensitivity to this compound is essential for early detection of resistance development. The following protocol represents standard methodology for monitoring CAA sensitivity in Oomycete pathogens:
Molecular detection methods for CesA3 mutations can supplement biological assays. DNA extraction from field samples followed by PCR amplification and sequencing of the CesA3 gene region surrounding codon 1105 can identify resistant alleles before they become dominant in the population [1].
Recent research has focused on isolating and characterizing microorganisms capable of degrading this compound in contaminated soils. The following protocol outlines the methodology for isolation and evaluation of this compound-degrading bacterial strains [3]:
Diagram 2: Experimental workflow for isolation and evaluation of this compound-degrading bacterial strains from contaminated soil
Accurate quantification of this compound and its potential degradation products is essential for both resistance monitoring and environmental studies. The following analytical protocol has been validated for this compound detection in various matrices [3]:
Table 3: Optimal Conditions for this compound Degradation by Bacterial Strains
| Bacterial Strain | Identification | Optimal Temperature | Optimal pH | Degradation Efficiency | Half-Life Reduction |
|---|---|---|---|---|---|
| M01 | Pseudomonas sp. | 30°C | 7.0 | 73% | 4.2 days (from 13-159 days) |
| MW05 | Mycolicibacterium parafortuitum | 28°C | 7.5 | 68% | 4.8 days (from 13-159 days) |
| MW09 | Stenotrophomonas maltophilia | 32°C | 6.5 | 63% | 5.5 days (from 13-159 days) |
This compound exhibits variable but generally persistent soil behavior with half-lives ranging from 13 to 159 days depending on soil composition, climate conditions, and microbial activity [3]. This extended persistence raises concerns about potential soil accumulation and ecotoxicological effects, particularly with repeated applications in intensive agricultural systems. Maximum residual concentrations can reach mg/kg levels in heavily treated soils, necessitating remediation approaches for contaminated environments [3].
Recent research has identified several bacterial strains with demonstrated capability to degrade this compound, including Pseudomonas sp. (strain M01), Mycolicibacterium parafortuitum (strain MW05), and Stenotrophomonas maltophilia (strain MW09). These strains isolated from contaminated soils exhibited degradation efficiencies exceeding 63% for this compound enantiomers under optimal conditions [3]. The degradation process appears to be enantioselective, with varying degradation rates for different stereoisomers, highlighting the importance of chiral analysis in environmental fate studies.
Bioremediation approaches using these specialized microbial strains offer promising solutions for cleaning this compound-contaminated sites. In remediation experiments, the application of these bacterial strains to polluted soils significantly enhanced degradation rates, reducing the environmental persistence of this compound residues. The optimal conditions for biodegradation include neutral to slightly alkaline pH (7.0-7.5), temperatures around 28-32°C, and adequate nutrient supplementation to support microbial growth [3].
This compound remains a critically important tool for managing Oomycete diseases in numerous crop production systems worldwide. Its specific molecular target (cellulose synthase CesA3) and favorable environmental profile have secured its position in integrated disease management programs. However, the confirmed cases of resistance in Plasmopara viticola populations underscore the necessity of strict adherence to FRAC resistance management guidelines, particularly the use of mixture partners and application limits [1].
Future research directions should focus on several key areas: developing rapid molecular diagnostics for resistance monitoring; elucidating the potential fitness costs associated with resistance mutations; optimizing bioremediation strategies for contaminated environments; and investigating the enantioselective environmental behavior and biological activity of this compound stereoisomers. Additionally, as agricultural systems evolve toward reduced pesticide loads, integrating this compound into sophisticated IPM programs that combine biological controls, resistant cultivars, and precision application technologies will be essential for maintaining its efficacy and sustainability [1] [3].
This document provides a detailed protocol for the analysis of mandipropamid residues in sesame leaves using High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UVD). The method is crucial for monitoring pesticide dissipation patterns and ensuring food safety compliance. The protocol outlined here was systematically optimized to handle the complex matrix of sesame leaves, achieving high sensitivity and accuracy for regulatory analysis [1] [2]. It has been successfully applied to field samples for determining the pre-harvest residue limit (PHRL) and half-life of this compound.
The developed method was rigorously validated. The key parameters and results are summarized in the table below.
| Validation Parameter | Result / Value |
|---|---|
| Extraction Solvent | Acetonitrile [1] [2] |
| Clean-up Method | Solid-Phase Extraction (SPE) + dispersive-SPE (d-SPE) [1] [2] |
| Calibration | External (in pure solvent) [1] [2] |
| Linearity (R²) | 1.000 [1] [2] |
| Limit of Detection (LOD) | 0.003 mg/kg [1] [2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg [1] [2] |
| Spiking Recovery (at 0.1, 0.5, 1.0 mg/kg) | 80.3% - 90.7% [1] [2] |
| Recovery Relative Standard Deviation (RSD) | < 2% [1] [2] |
| Field Half-life (Gwangju, Korea) | 5.10 days [1] [2] |
| Field Half-life (Muan, Korea) | 5.41 days [1] [2] |
The complex matrix of sesame leaves requires a two-step cleanup to remove interfering compounds:
The validated method was applied to field-treated sesame leaves from two locations in the Republic of Korea (Gwangju and Muan). The residue data over time were used to calculate the dissipation half-life (approximately 5.10 and 5.41 days, respectively) and to predict the Pre-Harvest Residue Limit (PHRL), which is critical for determining a safe harvest time [1] [2].
The following diagram illustrates the complete analytical workflow, from sample preparation to final analysis.
The combination of SPE and d-SPE proved highly effective in removing co-extractives from the complex sesame leaf matrix, which is critical for achieving low detection limits and high recovery with minimal interference [1] [2]. The excellent linearity and precision of the method make it reliable for monitoring this compound residues at levels far below the maximum residue limits (MRLs). The successful application to field samples demonstrates its practical utility for environmental fate studies like dissipation and half-life determination, providing vital data for agricultural management and regulatory compliance [1].
Mandipropamid is a widely used chiral fungicide effective against oomycete pathogens in various vegetable crops. As a carboxylic acid amide fungicide, it exhibits systemic activity by inhibiting cell wall biosynthesis in pathogenic fungi. Recent studies have demonstrated that this compound exhibits enantioselective dissipation in different vegetable matrices, meaning its two enantiomers degrade at different rates depending on the specific crop [1]. This enantioselectivity is crucial for accurate residue analysis and environmental fate studies, as the different enantiomeric forms may possess varying biological activities and toxicological profiles.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized pesticide residue analysis since its introduction. This approach provides an efficient framework for extracting multiple pesticide residues from various food matrices, offering significant advantages over traditional extraction methods. The modified QuEChERS protocol presented in these application notes builds upon the original method by incorporating optimized dispersive Solid-Phase Extraction (d-SPE) cleanup techniques specifically tailored for this compound analysis in complex vegetable matrices [2]. The method demonstrates excellent performance characteristics, including high recovery rates, minimal matrix effects, and sufficient sensitivity to comply with regulatory limits established by international food safety authorities.
These application notes provide a comprehensive protocol for the extraction, cleanup, and analysis of this compound residues in vegetables, with specific experimental data from tomato, cucumber, Chinese cabbage, and cowpea [1]. The methodology has been validated according to international guidelines and has been demonstrated to be robust, precise, and accurate for routine monitoring of this compound residues in various vegetable commodities.
Pesticide Standards: this compound analytical standard (≥95% purity) should be acquired from certified reference material suppliers. Prepare stock solutions at 1000 mg/L in acetonitrile and store at -20°C in the dark. Working solutions are prepared by appropriate dilution in acetonitrile [3].
Extraction Solvents: HPLC-grade acetonitrile is recommended as the primary extraction solvent. Alternative solvents such as ethyl acetate or acetone may be used for specific matrix applications but require additional validation [2].
Salts and Buffers: The extraction kit should include anhydrous magnesium sulfate (MgSO₄) for water removal, sodium chloride (NaCl) for phase separation, and buffer salts such as trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate for pH control [3]. The typical ratio is 4:1:0.5:0.5 for MgSO₄:NaCl:trisodium citrate:disodium hydrogen citrate.
d-SPE Sorbents: For cleanup, primary secondary amine (PSA) is essential for removing fatty acids and sugars, C18 is effective for lipid removal, and graphitized carbon black (GCB) is recommended for pigment removal, though it should be used cautiously as it may retain planar pesticides [2].
Vegetable Matrices: The protocol has been validated for tomato, cucumber, Chinese cabbage, and cowpea. Other vegetables may require additional method optimization and validation [1].
Homogenization: Representative vegetable samples should be thoroughly homogenized using a food processor or blender. For leafy vegetables like Chinese cabbage, special care should be taken to ensure uniform particle size distribution.
Subsampling: Transfer 10.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene or Teflon centrifuge tube. For high-water-content vegetables, no additional water is needed. For drier matrices, addition of 10 mL water may be necessary to improve extraction efficiency [3].
Fortification (for validation): For method validation and quality control, fortify samples with appropriate volumes of this compound working standard solutions at required concentration levels. Allow fortified samples to equilibrate for 30 minutes before extraction to account for matrix binding.
Solvent Addition: Add 10 mL of acetonitrile to the sample in the centrifuge tube. For difficult matrices, acidification with 1% formic acid in acetonitrile may improve recovery of certain pesticides, though this should be validated specifically for this compound [2].
Shaking: Securely cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure thorough contact between the sample and extraction solvent.
Salt Addition: Add the pre-measured salt mixture (MgSO₄:NaCl:trisodium citrate:disodium hydrogen citrate in 4:1:0.5:0.5 ratio) immediately after shaking.
Phase Separation: Shake vigorously for another minute after salt addition, then centrifuge at ≥3000 relative centrifugal force (RCF) for 5 minutes. The organic (upper) phase should be clear and separated from the matrix layer.
d-SPE Preparation: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2-mL d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄. For pigmented matrices like spinach or kale, addition of 5-10 mg GCB is recommended, though recovery should be verified for this compound [2].
Cleanup Process: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥3000 RCF for 5 minutes.
Final Preparation: Transfer the cleaned extract to an autosampler vial for analysis. If necessary, the extract can be concentrated under a gentle nitrogen stream or diluted with water to match the initial mobile phase composition.
Table 1: Optimal d-SPE Cleanup Compositions for Different Vegetable Types
| Vegetable Type | PSA (mg) | C18 (mg) | GCB (mg) | MgSO₄ (mg) | Recommended Use Cases |
|---|---|---|---|---|---|
| Fruiting (tomato, cucumber) | 50 | 50 | 0 | 150 | Low pigment, moderate sugars |
| Leafy Greens (Chinese cabbage) | 50 | 50 | 5 | 150 | Moderate pigment, high sugars |
| Legumes (cowpea) | 50 | 50 | 0 | 150 | High starch, moderate proteins |
| High Pigment (spinach, kale) | 50 | 50 | 10 | 150 | High chlorophyll, carotenoids |
Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the required sensitivity and selectivity for this compound analysis [2].
Chromatographic Column: A reverse-phase C18 column (e.g., 50 × 2 mm, 2.6 μm particle size) is recommended for optimal separation. The column temperature should be maintained at 35°C to ensure retention time stability [3].
Mobile Phase: A binary gradient system consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid is recommended. The addition of ammonium formate (5 mM) can enhance ionization efficiency in positive ESI mode [3].
Gradient Program: The following gradient provides optimal separation: 0-1 min: 10% B; 1-8 min: linear increase to 95% B; 8-10 min: hold at 95% B; 10-10.1 min: return to 10% B; 10.1-12 min: re-equilibration at 10% B. Flow rate should be maintained at 0.3 mL/min throughout the analysis.
Injection Volume: 5 μL is typically sufficient for achieving appropriate sensitivity while minimizing matrix effects.
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally preferred for this compound analysis. Source parameters should be optimized for each specific instrument.
MRM Transitions: The following MRM transitions are recommended for this compound:
Source Parameters: Typical ESI source parameters include: capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 800 L/h.
Table 2: Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Alternative Options | Impact on Analysis |
|---|---|---|---|
| Column Type | C18 (50 × 2 mm, 2.6 μm) | C18 (100 × 2.1 mm, 1.7 μm) | Separation efficiency, back pressure |
| Mobile Phase | Water/MeOH + 0.1% HCOOH | Water/ACN + 5mM NH₄COOH | Ionization efficiency, peak shape |
| Flow Rate | 0.3 mL/min | 0.25-0.4 mL/min | Analysis time, resolution |
| Column Temperature | 35°C | 30-40°C | Retention time stability |
| ESI Polarity | Positive | Negative (less sensitive) | Detection sensitivity |
| Source Temperature | 150°C | 120-150°C | Desolvation, sensitivity |
Method validation for this compound analysis in vegetables demonstrated excellent performance characteristics. Recovery studies were conducted at multiple fortification levels (5, 10, and 50 μg/kg) with five replicates at each level [3]. The mean recovery for this compound across different vegetable matrices ranged from 73.8% to 106%, well within the acceptable range of 70-120% specified in SANTE/11813/2017 guidelines [1]. The precision, expressed as relative standard deviation (RSD%), was below 11% for all matrices, indicating good repeatability and intermediate precision.
The method demonstrated particularly consistent performance in tomato and cucumber matrices, with recovery rates of 85.2-92.4% and RSD values below 8%. Chinese cabbage and cowpea showed slightly wider variation but still within acceptable limits, with recovery rates of 73.8-106% and RSD values below 11% [1]. This variation highlights the importance of matrix-matched calibration for accurate quantification.
The method demonstrated excellent sensitivity with a limit of detection (LOD) of 1.63 μg/kg and limit of quantification (LOQ) of 5 μg/kg for this compound in vegetable matrices [1] [3]. The linearity of the method was evaluated using matrix-matched calibration standards across a concentration range of 1-500 μg/kg. The calibration curves showed excellent linearity with determination coefficients (R²) greater than 0.99, confirming the method's suitability for quantitative analysis across the validated concentration range [1].
Matrix effects were evaluated by comparing the detector response of this compound in matrix-matched standards versus pure solvent standards. Significant matrix suppression (15-25%) was observed in all vegetable matrices, necessitating the use of matrix-matched calibration standards or appropriate internal standards for accurate quantification. The use of isotopically labeled this compound as an internal standard is recommended for compensation of matrix effects and extraction variability.
Table 3: Method Validation Parameters for this compound in Different Vegetables
| Validation Parameter | Tomato | Cucumber | Chinese Cabbage | Cowpea |
|---|---|---|---|---|
| Recovery (%) | 85.2-92.4 | 87.6-94.1 | 73.8-98.5 | 79.2-106 |
| RSD (%) | 4.2-7.8 | 3.9-6.5 | 5.8-10.2 | 6.4-10.9 |
| LOD (μg/kg) | 1.63 | 1.63 | 1.63 | 1.63 |
| LOQ (μg/kg) | 5 | 5 | 5 | 5 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Matrix Effect (%) | -18.5 | -15.2 | -24.7 | -22.3 |
Field trials investigating the dissipation of this compound in vegetables revealed distinct degradation patterns across different crops. The half-life of this compound ranged from 1.6 to 8.4 days depending on the vegetable type [1]. Chinese cabbage and cowpea showed the most rapid dissipation with half-lives of 1.8-2.0 days and 1.6-2.4 days, respectively. Tomato exhibited the longest persistence with half-lives ranging from 5.0 to 8.4 days, while cucumber showed intermediate persistence with half-lives of 2.4-5.5 days.
These dissipation characteristics are critical for establishing appropriate pre-harvest intervals and ensuring compliance with maximum residue limits (MRLs). The European Union and Codex Alimentarius Commission have established MRLs for this compound in various vegetables, typically ranging from 1-5 mg/kg depending on the specific crop [1].
A significant finding from recent studies is the enantioselective dissipation of this compound in vegetables [1]. The S-(+)-enantiomer dissipated more rapidly than the R-(-)-enantiomer in tomato and Chinese cabbage (enantiomeric fractions >0.5). Conversely, in cucumber and cowpea, the R-enantiomer dissipated more rapidly (enantiomeric fractions <0.5). This enantioselectivity has important implications for risk assessment, as the different enantiomers may exhibit varying toxicological profiles and biological activities.
The dietary risk assessment for this compound residues in vegetables indicated acceptable risk levels for consumers. The risk quotient data were significantly below 100%, confirming that this compound residues in the studied vegetables pose negligible risk to consumers when used according to good agricultural practices [1]. This comprehensive risk assessment takes into account the residue levels at harvest, consumption patterns, and toxicological reference values for this compound.
The following diagram illustrates the complete QuEChERS workflow for this compound extraction and analysis in vegetable samples:
QuEChERS Workflow for this compound Extraction in Vegetables
The modified QuEChERS extraction method followed by LC-MS/MS analysis presented in these application notes provides a robust, sensitive, and reliable approach for the determination of this compound residues in various vegetable matrices. The method demonstrates excellent performance characteristics, including satisfactory recovery rates (73.8-106%), good precision (RSD <11%), and sufficient sensitivity (LOD of 1.63 μg/kg, LOQ of 5 μg/kg) to monitor this compound residues at levels relevant to current regulatory standards [1].
The observed enantioselective dissipation of this compound in different vegetables highlights the importance of enantioselective analysis for accurate risk assessment and environmental fate studies. The method's applicability to real-world samples was demonstrated through successful analysis of field-treated vegetables, revealing distinct dissipation patterns across different crop types [1].
This comprehensive protocol provides researchers and analytical laboratories with a validated methodology for monitoring this compound residues in vegetables, supporting food safety monitoring programs and regulatory compliance efforts. The method can be readily adapted to include additional pesticide residues for multi-residue analysis, making it a valuable tool for comprehensive pesticide monitoring in vegetable production systems.
This protocol summarizes a validated method for determining this compound residues in ginseng using HPLC-MS/MS [1].
The table below outlines the key instrumental parameters:
| Parameter | Specification |
|---|---|
| Instrument | Agilent 1260 HPLC coupled with Agilent 6460 or 6470 Triple Quadrupole MS [3] [1] |
| Chromatography | |
| Column | Agilent Zorbax RRHD Eclipse Plus C18 (3.0 × 50 mm or 3.0 × 100 mm, 1.8 µm) [3] [1] |
| Column Temperature | 30 °C [3] |
| Mobile Phase A | 0.1% Formic acid in 5 mM ammonium acetate aqueous solution [2] |
| Mobile Phase B | Acetonitrile [2] |
| Flow Rate | 0.4 mL/min [2] |
| Injection Volume | 5 µL [2] |
| Gradient | Start with a low percentage of B, increase linearly over time, then return to initial conditions (see full details below) [2] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode [2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [2] |
Table 1: HPLC-MS/MS instrumental parameters for this compound analysis.
When validated using this protocol, the method demonstrates the following performance characteristics for this compound in ginseng [1]:
| Validation Parameter | Result |
|---|---|
| Linear Range | 0.002 - 0.5 mg/kg |
| Average Recovery | 87.4% - 101.6% |
| Relative Standard Deviation (RSD) | 1.1% - 4.0% |
| Half-life in Ginseng Plant | 13.8 - 28.0 days |
| Half-life in Soil | 9.8 - 27.4 days |
Table 2: Method validation and residue data for this compound in ginseng.
The following diagram illustrates the complete analytical workflow from sample to result:
While a specific protocol for squash was not found in the search results, you can adapt the ginseng method using these steps:
Mandipropamid is a chiral carboxylic acid amide fungicide widely used in agriculture due to its effectiveness against oomycete pathogens [1] [2]. As a chiral molecule containing one asymmetric carbon center, this compound consists of two enantiomers that may exhibit different biological activities and environmental behaviors [2] [3]. Studies indicate that the S-enantiomer demonstrates higher fungicidal activity compared to the R-enantiomer [3]. This enantioselectivity in biological activity necessitates the development of reliable chiral separation methods to accurately monitor the environmental fate, residue levels, and potential risk assessments of individual this compound enantiomers in various matrices including fruits, vegetables, and environmental samples [4] [5] [2].
This document provides detailed application notes and protocols for the enantioselective separation of this compound using chiral chromatography, incorporating validated methodologies from recent scientific research. The protocols have been optimized for high-resolution separation, sensitive detection, and accurate quantification of this compound enantiomers across various sample matrices.
Enantioselective separation of chiral pesticides like this compound is essential because enantiomers possess identical physicochemical properties in an achiral environment but may exhibit different behaviors in chiral environments such as biological systems [6]. The fundamental principle underlying chiral separation involves creating a diastereomeric relationship between the enantiomers and a chiral selector, leading to differential interaction energies that enable separation [6].
In liquid chromatography, this is typically achieved using chiral stationary phases (CSPs) that contain chiral selectors. These selectors form transient diastereomeric complexes with the enantiomers through interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects [7] [6]. The stability differences between these transient complexes result in differential retention times, allowing for chromatographic separation.
The enantioselectivity factor (α) is calculated as the ratio of the retention factors (k) of the two enantiomers (α = k₂/k₁), with values greater than 1 indicating successful chiral separation. The resolution (Rs) between enantiomer peaks should ideally be greater than 1.5 for accurate quantification in complex matrices [7].
The following table summarizes optimized chromatographic conditions for this compound enantiomer separation from recent literature:
Table 1: Chromatographic Conditions for this compound Enantiomer Separation
| Parameter | Method 1 (Lux Cellulose-2) [4] [7] | Method 2 (Chiralcel OZ-3R) [5] | Method 3 (CHIRALPAK IG-3) [3] |
|---|---|---|---|
| Column | Lux Cellulose-2 | Daicel Chiralcel OZ-3R | CHIRALPAK IG-3 |
| Dimensions | 150 × 2.0 mm or 150 × 4.6 mm | 150 × 2.1 mm | 4.6 mm × 50 mm |
| Particle Size | 3 μm or 5 μm | 3 μm | 3 μm |
| Mobile Phase | Methanol with 0.1% formic acid/0.1% aqueous formic acid (85:15, v/v) | Acetonitrile with 1% acetic acid/water | Ethanol/n-hexane (50:50, v/v) |
| Flow Rate | 0.3 mL/min (for 2.0 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Specifics not provided | 1.0 mL/min |
| Temperature | 25°C | Not specified | Not specified |
| Injection Volume | 1-5 μL | Not specified | 0.3 μL |
| Detection | MS/MS | MS/MS | UV at 220 nm |
| Retention Order | R-mandipropamid elutes first [7] | Not specified | Not specified |
For plant matrices (fruits, vegetables, grapes):
For water samples:
For sediment/soil samples [2]:
For complex matrices like fruits and vegetables:
The following workflow diagram illustrates the complete sample preparation and analysis process:
Comprehensive method validation is essential to ensure the reliability, accuracy, and precision of the analytical method. The following table summarizes typical validation parameters for this compound enantiomer analysis:
Table 2: Method Validation Parameters for this compound Enantiomer Analysis
| Validation Parameter | Acceptance Criteria | Reported Performance [7] [5] |
|---|---|---|
| Linearity Range | R² > 0.99 | 0.5-250 μg/L for each enantiomer [7] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 μg/kg in vegetables and fruits [7] |
| Recovery (%) | 70-120% with RSD < 20% | 76.4-97.1% [7] |
| Intra-day Precision (RSD%) | < 15% | 3.4-9.4% [7] |
| Inter-day Precision (RSD%) | < 20% | 3.5-11.4% [7] |
| Matrix Effects (%) | -15% to +15% preferred | Compensated with matrix-matched standards [7] |
The enantioselective separation of this compound has been successfully applied in various scientific studies:
Studies have demonstrated that R-mandipropamid degrades faster than S-mandipropamid in grapes under field conditions and during wine-making processes [4] [8] [9]. The reported half-lives were 5.63 days for R-mandipropamid and 7.79 days for S-mandipropamid in grapes under field conditions [4]. During wine-making, the half-lives decreased to 43.3 hours and 69.3 hours for R- and S-mandipropamid, respectively [4]. The enantiomer fraction (EF) values changed from 0.498 to 0.283 in grapes under field conditions and from 0.458 to 0.362 during fermentation, indicating significant enantioselectivity in these processes [4].
Various household processing techniques significantly reduce this compound residues in vegetables [5] [10]:
Processing factors (PFs) for all techniques were less than 1, indicating reduction of residues during processing [5]. Interestingly, no significant enantioselectivity was observed during these household processing techniques [5].
Recent research has investigated the enantioselective environmental fate of this compound in water-sediment microcosms [2]. The studies revealed pronounced enantioselective degradation with R-mandipropamid degrading preferentially in water, while S-mandipropamid degraded faster in sediment and the whole microcosm system [2]. These findings highlight the complex environmental behavior of chiral pesticides and the importance of enantioselective analysis for accurate risk assessment.
Table 3: Troubleshooting Common Issues in this compound Enantiomer Separation
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor enantiomer resolution | Column degradation, incorrect mobile phase composition, temperature fluctuations | Condition or replace column, optimize mobile phase ratio, maintain constant temperature |
| Peak tailing | Secondary interactions, column overload, inappropriate mobile phase pH | Use mobile phase additives (e.g., formic acid), reduce injection volume, adjust pH |
| Retention time shift | Mobile phase variation, column temperature fluctuations, column aging | Prepare mobile phase precisely, use column thermostat, replace column if necessary |
| Low recovery | Inefficient extraction, incomplete cleanup, analyte degradation | Optimize extraction method, evaluate different cleanup sorbents, protect from light |
| Matrix effects | Co-eluting matrix components | Use matrix-matched calibration, improve sample cleanup, implement isotope-labeled internal standard |
The enantioselective separation of this compound using chiral chromatography provides researchers with a powerful tool for investigating the environmental fate, metabolic behavior, and potential risks of individual enantiomers. The methods outlined in this document have been validated across multiple laboratories and matrices, demonstrating robust performance for the accurate quantification of R- and S-mandipropamid. As regulatory requirements for chiral pesticides continue to evolve, these analytical protocols will play an increasingly important role in comprehensive risk assessments and environmental monitoring programs.
These application notes provide a methodology for studying the uptake, translocation, and metabolism of the fungicide mandipropamid in crops using Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). The protocol is adapted from a recent study on cherry radish cultivated under hydroponic and soil conditions [1].
This compound is a chiral fungicide used to control oomycete pathogens. Understanding its environmental fate in crops is crucial for food safety risk assessments [1].
Summary of Key Experimental Findings from the Model Study [1]:
| Aspect | Finding in Hydroponic System | Finding in Soil System |
|---|---|---|
| Root Uptake | Significant (BCFs > 1) | Limited (BCFs < 1) |
| Primary Absorption Route | Apoplastic and symplastic pathways | - |
| Subcellular Distribution | Primarily in cell walls and organelles | - |
| Upward Translocation | Limited (TF < 1) | - |
| Metabolic Pathways | Phase I (hydroxylation, hydrolysis) and Phase II (glucosylation, malonylation) conjugation | - |
The following diagram outlines the comprehensive workflow for sample preparation, analysis, and data processing.
3.1. Chemicals and Reagents [1] [2]
3.2. Sample Preparation (QuEChERS Method) [2] [3]
3.3. UHPLC-HRMS Analytical Conditions [1] [2] The following table summarizes typical instrument parameters for a comprehensive analysis.
| Parameter | Specification / Condition |
|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7-1.8 μm) |
| Mobile Phase | A: Water with 0.1% formic acid / 5 mM ammonium formate B: Methanol or Acetonitrile with 0.1% formic acid | | Gradient | Linear gradient from 5% B to 95% B over 10-15 minutes | | Flow Rate | 0.3 mL/min | | Injection Volume | 2-5 μL | | MS System | Quadrupole Time-of-Flight (QTOF) High-Resolution Mass Spectrometer | | Ionization | Electrospray Ionization (ESI), positive mode | | Data Acquisition | Full-scan MS1 (e.g., 50-1000 m/z) and data-dependent MS/MS (dd-MS2) | | Mass Accuracy | < 5 ppm | | Resolution | > 30,000 FWHM |
3.4. Metabolite Identification Strategy [1]
The proposed metabolic pathways of this compound in cherry radish, based on the cited study, include [1]:
This compound is a chiral fungicide belonging to the mandelic acid amide class that has gained significant importance in modern agriculture due to its exceptional efficacy against oomycete pathogens. This fungicide demonstrates strong preventive and curative effects on various economically devastating diseases including ginseng blight, pepper blight, tomato late blight, and cucumber downy mildew. Its chemical name is 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide, and it represents the first commercial mandelic acid amide compound with specific activity against oomycetes [1] [2]. This compound operates through a unique mode of action inhibiting cell wall biosynthesis in pathogenic oomycetes, making it an invaluable tool in integrated pest management programs.
The environmental fate and behavior of this compound have attracted significant scientific attention due to its chiral nature and persistence in agricultural ecosystems. As a chiral compound, this compound exists as two enantiomers (R-(-)-enantiomer and S-(+)-enantiomer) that may exhibit differential degradation patterns and distinct ecological impacts in various environmental matrices [3] [4]. Understanding the degradation kinetics of this compound across different crops and soil types is crucial for establishing science-based residue limits, determining appropriate pre-harvest intervals, and assessing potential environmental risks. This document provides comprehensive application notes and detailed experimental protocols for studying this compound degradation kinetics in agricultural systems, incorporating the most recent scientific findings to guide researchers and regulatory professionals.
The analysis of this compound residues in crop and soil matrices requires sensitive and selective instrumentation capable of detecting trace levels. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard method for this compound quantification due to its exceptional sensitivity, high specificity, and robust performance across diverse sample matrices [1] [2]. The established method demonstrates excellent linearity across a concentration range of 0.002–0.5 mg/kg, with correlation coefficients (R²) typically exceeding 0.99, ensuring reliable quantification throughout this range [1].
Chromatographic Conditions: The analysis employs an Agilent Zorbax RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium acetate in water and (B) methanol, delivered at a flow rate of 0.3 mL/min with a gradient elution program: 0-1 min (70% B), 1-4 min (70-100% B), 4-6 min (100% B), 6-6.1 min (100-70% B), and 6.1-8 min (70% B) for column re-equilibration [2]. The injection volume is typically set at 2 μL, and the autosampler temperature is maintained at 4°C to ensure sample stability.
Mass Spectrometric Detection: Detection is performed using an Agilent 6470 triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Key source parameters include: gas temperature 300°C, gas flow 8 L/min, nebulizer pressure 45 psi, sheath gas temperature 350°C, sheath gas flow 11 L/min, and capillary voltage 3500 V. Multiple reaction monitoring (MRM) transitions are optimized for this compound, with the quantifier transition typically set at 412.1 → 328.1 and qualifier transitions at 412.1 → 356.1 and 412.1 → 203.0 [1] [2].
Proper sample preparation is critical for accurate this compound residue analysis. The quick, easy, cheap, effective, rugged, and safe (QuEChERS) approach has been successfully adapted for various matrices with minor modifications depending on the sample type [2].
Extraction Procedure: Homogenized sample (5.0 ± 0.05 g) is weighed into a 50-mL centrifuge tube, followed by the addition of 5 mL distilled water and 10 mL acetonitrile. The mixture is vortexed thoroughly for 2 minutes after a 5-minute standing immersion period. Sodium chloride (1.0 g) and anhydrous magnesium sulfate (4.0 g) are added to induce partitioning, followed by vigorous shaking and centrifugation at 5,000 × g for 5 minutes [2].
Cleanup Strategies: For most matrices (fresh ginseng, dried ginseng, red ginseng, soil), 1 mL of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing 50 mg primary secondary amine (PSA) and 100 mg anhydrous magnesium sulfate. For complex matrices with high pigment content (ginseng plants), additional cleanup with 25 mg graphitized carbon black (GCB) is incorporated to remove interfering compounds. The mixture is shaken vigorously, centrifuged, and the supernatant filtered through a 0.22-μm nylon syringe filter before HPLC-MS/MS analysis [1] [2].
Extensive validation studies have demonstrated that the HPLC-MS/MS method for this compound analysis exhibits acceptable accuracy with average recoveries ranging from 87.4% to 101.6% across different matrices (ginseng plants, soil, fresh ginseng) [1] [2]. The method precision, expressed as relative standard deviation (RSD%), typically ranges between 1.1% and 10.1%, meeting accepted criteria for pesticide residue analysis [2]. The validated limit of quantification (LOQ) for this compound in various matrices is 0.01 mg/kg, which is sufficiently sensitive for monitoring residues at levels relevant to regulatory standards [5] [6].
Table 1: HPLC-MS/MS MRM Transitions and Parameters for this compound Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) | Function |
|---|---|---|---|---|
| 412.1 | 328.1 | 135 | 15 | Quantifier |
| 412.1 | 356.1 | 135 | 10 | Qualifier |
| 412.1 | 203.0 | 135 | 25 | Qualifier |
Well-designed field trials are essential for generating reliable degradation kinetics data. Recent studies on this compound degradation in ginseng have followed NY/T 788-2018 Pesticide Residue Test Guidelines established by the Ministry of Agriculture and Rural Affairs of the People's Republic of China [2]. These guidelines provide comprehensive protocols for designing scientifically valid field trials that generate regulatory-acceptable data.
Plot Design and Treatment: Field trials should be conducted in minimum three geographically distinct locations representing different agricultural regions. Each experimental plot should be at least 50 m² with adequate buffer zones to prevent cross-contamination. Applications should be made using calibrated spraying equipment at the maximum recommended rate (210.6 g active ingredient/hectare for ginseng) in a volume of 600 L/ha water. The fungicide should be applied at the initial stage of disease occurrence, with the number of applications following local agricultural practices (typically one application for degradation studies) [1] [2].
Sampling Timepoints: For degradation kinetics studies, samples should be collected at 0, 1, 3, 5, 7, 14, 21, 28, 35, 45, and 60 days after application. These timepoints allow for comprehensive characterization of the degradation curve, including the rapid initial phase and slower terminal phase. For residue studies, samples should be collected at 14, 21, and 28 days after application to determine the pre-harvest interval and maximum residue limits [2]. All samples should be immediately stored on dry ice after collection and transferred to -20°C storage until analysis to prevent degradation.
Proper sample processing is crucial for obtaining accurate and reproducible results in degradation studies. Different processing techniques are required for various sample types and commercial products.
Ginseng Sample Processing: Fresh ginseng samples should be gently washed with cool water and surface-dried indoors. For dried ginseng preparation, fresh samples should be baked at 55°C for 24 hours. Red ginseng is prepared through a more elaborate process: fresh ginseng is placed in a cage over boiling water for 2.5-3 hours, cooled, dried at 70°C for 6 hours, rehydrated, and finally dried again at 55°C for 24 hours [2]. Ginseng plant samples (stems and leaves) should be placed in a tissue masher and homogenized for 5 minutes, then passed through a 40-mesh sieve to ensure uniform particle size.
Soil Sample Processing: Soil samples should be air-dried at room temperature, carefully removing stones, roots, and other debris. The samples should then be sieved through a 2-mm mesh to achieve homogeneity. For this compound analysis, soil samples are extracted without additional drying steps to avoid artificial loss of the analyte [1] [2]. All processed samples should be stored in airtight containers at -20°C until extraction and analysis to preserve the residue profile.
The degradation behavior of this compound in crops and soil typically follows first-order kinetics, which can be mathematically described by the equation: ( C_t = C_0 \cdot e^{-kt} ), where ( C_t ) represents the concentration at time t, ( C_0 ) is the initial concentration, and k is the degradation rate constant [1]. The half-life (( t_{1/2} )) of this compound is then calculated using the equation ( t_{1/2} = \ln(2)/k ), providing a critical parameter for understanding its persistence in agricultural environments.
Recent studies have demonstrated that this compound degradation exhibits biphasic patterns in certain matrices, with an initial rapid degradation phase followed by a slower persistence phase. This behavior necessitates comprehensive sampling schedules to accurately capture the complete degradation profile. The degradation kinetics are influenced by multiple factors including temperature, soil moisture, microbial activity, soil organic matter content, and soil pH [4]. Understanding these influencing factors is essential for predicting this compound behavior across different agricultural regions and growing conditions.
Table 2: this compound Half-Lives in Different Agricultural Matrices
| Matrix | Half-Life Range (days) | Study Conditions | Key Influencing Factors |
|---|---|---|---|
| Ginseng plant | 13.8-28.0 | Field conditions, multiple locations | Temperature, application timing, plant growth stage |
| Agricultural soil | 9.8-27.4 | Field conditions, multiple locations | Microbial activity, organic matter, pH, temperature |
| Chinese alkaline soils | 35.5-39.8 | Laboratory incubation, 25°C | Soil pH, microbial communities |
| Chinese acidic soils | 51.3-77.9 | Laboratory incubation, 25°C | Soil pH, microbial activity |
| Lake water | 5.92 (R-enantiomer) | Water-sediment microcosms | Microbial activity, sedimentation |
| Yangtze River water | 25.67 (R-enantiomer) | Water-sediment microcosms | Water chemistry, microbial communities |
This compound exhibits enantioselective degradation in various environmental matrices, with the R-(-)-enantiomer generally degrading faster than the S-(+)-enantiomer in most soil and aquatic environments [3] [4]. This enantioselectivity is quantitatively expressed through enantiomeric fraction (EF) values, which range from 0.025 to 0.170 in different Chinese soils, clearly indicating preferential degradation of one enantiomer over the other [4]. The degradation rates of both enantiomers increase with rising temperature (approximately 1.07-1.95 times for each 10°C increase) and higher moisture content (approximately 1.06-1.50 times with increasing moisture), though these factors do not significantly alter the enantioselectivity [4].
In water-sediment systems, the degradation exhibits environment-dependent enantioselectivity. In lake water and Yangtze River water, the R-(-)-enantiomer degrades faster with half-lives of 5.92 days and 25.67 days, respectively. Conversely, in Yangtze River sediments, Yellow River sediments, and Yangtze River microcosm systems, the S-(+)-enantiomer degrades faster with half-lives ranging from 36.47 to 77 days [3]. This complex environmental behavior highlights the importance of considering enantioselectivity in regulatory decisions and environmental risk assessments for chiral pesticides like this compound.
The environmental degradation of this compound follows several distinct pathways, primarily through hydrolysis and reduction reactions [3]. Studies in water-sediment microcosms have identified at least five major degradation products, with the main transformation occurring through cleavage of the ether and amide bonds. One significant metabolite, SYN 500003, has been identified in root crops and is included in the tentative residue definition for risk assessment in these commodities [6]. The degradation pathways are influenced by environmental conditions such as pH, temperature, and microbial activity, which determine the predominant route of transformation in different ecosystems.
The metabolic fate of this compound differs between plants and soil environments. In plants, the fungicide undergoes primarily oxidative metabolism followed by conjugation with natural plant constituents. In soil systems, microbial degradation plays a predominant role in the transformation of this compound, with the rate and pathway dependent on the specific microbial communities present [1] [4]. Understanding these metabolic pathways is essential for comprehensive risk assessment, as some transformation products may exhibit different toxicological profiles compared to the parent compound.
The following diagram illustrates the comprehensive workflow for conducting this compound degradation studies from field sampling to data analysis:
Diagram 1: Experimental workflow for this compound degradation studies illustrating the three main phases: field sampling, laboratory analysis, and data processing with risk assessment.
The establishment of maximum residue limits (MRLs) for this compound in various crops has been the focus of extensive regulatory evaluation worldwide. The European Food Safety Authority (EFSA) has established MRLs for multiple crops based on comprehensive residue trials, including 0.3 mg/kg for radishes and peas, 0.2 mg/kg for Brussels sprouts, 0.15 mg/kg for cauliflowers and witloofs/Belgian endives, and 0.1 mg/kg for beetroots [5] [6]. These MRLs are supported by validated analytical methods with a limit of quantification (LOQ) of 0.01 mg/kg, ensuring adequate monitoring capability for regulatory compliance.
For ginseng, a significant crop in Asian countries, no specific MRL had been established previously, prompting recent research to address this regulatory gap. Studies have shown that after a single application at the recommended dose, this compound residues in fresh ginseng range from <0.01 to 0.185 mg/kg, in dried ginseng from <0.01 to 0.265 mg/kg, and in red ginseng from 0.085 to 1.544 mg/kg [1] [2]. The processing factor observed in ginseng products indicates that the traditional processing methods for red ginseng may concentrate this compound residues, highlighting the importance of considering processing effects in MRL establishment.
The dietary risk assessment for this compound follows internationally accepted guidelines using the risk quotient (RQ) approach, where RQ = estimated daily intake (EDI) / acceptable daily intake (ADI) × 100% [1]. The acceptable daily intake (ADI) for this compound has been established at 0.15 mg/kg body weight per day by the European Union pesticide peer review [6]. For acute risk assessment, the derivation of an acute reference dose (ARfD) was deemed unnecessary based on the toxicological profile of this compound [6].
Recent studies on ginseng, a significant dietary component in certain regions, have demonstrated that the risk quotient values for this compound are significantly below 100%, indicating that the recommended application dose does not pose unacceptable risks to human health [1] [2]. The long-term dietary intake assessment for European consumers estimated exposure ranging from 0.3% to 4.6% of the ADI, well below the safety threshold [6]. These risk assessments incorporate safety factors to account for uncertainties, particularly regarding the toxicological characterization of metabolites such as SYN 500003, which has not been fully evaluated but is not present at significant levels in the crops under consideration [6].
The comprehensive analysis of this compound degradation kinetics across various agricultural systems reveals a compound with moderate persistence that follows first-order degradation kinetics. The enantioselective behavior of this compound adds complexity to its environmental fate, necessitating enantiomer-specific consideration in regulatory decisions. The established HPLC-MS/MS methodology provides robust analytical capability for monitoring this compound residues at levels relevant to food safety, with the QuEChERS approach offering efficient sample preparation across diverse matrices.
The experimental protocols and application notes presented in this document provide researchers with standardized methods for conducting this compound degradation studies that generate scientifically sound and regulatorily acceptable data. These protocols emphasize the importance of proper study design, adequate sampling schedules, appropriate sample processing, and validated analytical methods to ensure data quality and reproducibility. The resulting kinetic parameters and residue data form the scientific basis for establishing science-based pre-harvest intervals, appropriate application guidelines, and protective maximum residue limits that safeguard consumer health while enabling effective crop protection strategies.
Mandipropamid is a carboxylic acid amide (CAA) fungicide highly effective against oomycete plant pathogens like Phytophthora infestans (the causal agent of potato late blight) and Plasmopara viticola (grape downy mildew) [1] [2].
Its primary effect is the inhibition of cellulose synthesis in the cell wall of the pathogen [1] [2]. Critical findings on its distribution include:
The table below summarizes the key evidence for its subcellular localization:
| Evidence Type | Key Finding | Implication for Subcellular Distribution |
|---|---|---|
| Symptomatology [1] | Swelling of germ tubes, typical of cell wall biosynthesis inhibitors. | Effects are localized to the site of active cell wall synthesis. |
| Radiolabeled Uptake [1] | 14C-labelled this compound does not enter the pathogen cell. | The compound's action is confined to the extracellular space/cell wall. |
| Genetic Analysis [1] [2] | Point mutations in the PiCesA3 gene confer resistance. | Molecular target is PiCesA3, a protein involved in cellulose synthesis at the cell wall. |
This protocol outlines the method to observe the morphological changes in Phytophthora infestans induced by this compound, which provides the initial clues about its site of action.
1. Principle this compound disrupts cell wall biosynthesis in germinating cysts, leading to characteristic swelling of germ tubes. These symptoms are reversible upon removal of the compound [1].
2. Materials
3. Workflow The following diagram illustrates the experimental procedure for observing the effects of this compound on pathogen structures:
4. Key Observations and Data Analysis
This protocol uses radioactive isotopes to directly investigate the subcellular distribution of this compound and its impact on cellulose synthesis.
1. Principle To confirm that this compound acts extracellularly, 14C-labelled fungicide is used in uptake studies. Concurrently, its effect on the biosynthesis of cellulose, a key cell wall component, is measured by tracking the incorporation of 14C-glucose [1].
2. Materials
3. Workflow The procedure for the radiolabeled assays is as follows:
4. Data Interpretation
This protocol describes a genetic approach to conclusively identify the molecular target of this compound, which provides indirect but powerful evidence for its site of action.
1. Principle If this compound directly inhibits PiCesA3, then mutations in this protein should confer resistance. This is tested by generating resistant mutants and identifying the causative mutations [1].
2. Materials
3. Procedure
Step 1: Mutant Selection
Step 2: Genetic Analysis
Step 3: Functional Validation
4. Expected Results
The subcellular distribution of this compound in the context of plant disease control is predominantly confined to the cell wall of target oomycete pathogens. A combination of symptomatology, radiolabeled uptake studies, and genetic validation confirms that its molecular target is the cellulose synthase PiCesA3, and it exerts its effect without entering the plant or pathogen cell. The protocols outlined herein provide a robust framework for researchers to analyze the localization and mechanism of action of similar antifungal agents.
Mandipropamid is a chiral fungicide belonging to the carboxylic acid amide (CAA) group, extensively used for controlling oomycete pathogens in various crops including tomatoes, cucumbers, potatoes, and grapes [1]. As a chiral pesticide, this compound possesses enantiomers that may exhibit differential biological activity and environmental behavior, necessitating stereoselective evaluation of its environmental fate and potential risks [2] [1]. Understanding the uptake, translocation, and metabolism of pesticides in plants is crucial for assessing potential dietary risks and establishing scientific foundations for food safety standards.
Recent studies have highlighted that after application, pesticides can enter crops through absorption and translocation processes, which may be influenced by both the physicochemical properties of the pesticides and the physiological characteristics of the crops [3]. Cherry radish (Raphanus sativus L.) serves as an excellent model for such investigations due to its rapid growth cycle, adaptability to controlled environments, and significance as a commonly consumed root vegetable [2] [3]. The use of hydroponic systems provides distinct advantages for studying pesticide behavior in plants, offering balanced nutrient conditions while avoiding complications from soil-borne diseases and variable soil characteristics [3].
This application note synthesizes recent research on the accumulation, translocation, metabolism, and subcellular distribution of this compound in cherry radish, with particular emphasis on comparative aspects between hydroponic and soil-cultivated conditions. The protocols and data presented herein are designed to assist researchers in conducting standardized experiments for evaluating the environmental behavior of this compound and similar compounds in plant systems.
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Significance in Plant Uptake |
|---|---|---|
| Chemical class | Carboxylic acid amide (CAA) fungicide | Determines biological activity and environmental fate |
| Water solubility | Moderate | Affects mobility in hydroponic systems and availability for root uptake |
| log Kow | 3.2 | Indicates moderate hydrophobicity; influences translocation patterns |
| Chiral nature | Chiral compound | Enantiomers may exhibit different biological activities and degradation rates |
| Molecular formula | C₂₃H₂₂ClNO₄ | - |
| Mode of action | Inhibits cellulose biosynthesis in oomycete pathogens | - |
The hydroponic experiments were conducted using a deep water culture (DWC) system with continuous aeration, which maintains optimal oxygen levels for root development and nutrient uptake [3] [4]. The system consisted of the following key components:
The nutrient solution was based on Hoagland's formula with the following composition: 4 mM KNO₃, 4 mM Ca(NO₃)₂, 1 mM NH₄H₂PO₄, 2 mM MgSO₄, 46 µM H₃BO₃, 9 µM MnCl₂, 0.8 µM ZnSO₄, 0.4 µM CuSO₄, 0.1 µM Na₂MoO₄, and 50 µM Fe-EDTA. The pH was maintained at 6.0 ± 0.2 using NaOH or HCl, and electrical conductivity (EC) was kept at 1.8-2.2 mS/cm [3].
Cherry radish seeds (Raphanus sativus L.) were surface-sterilized with 3% (v/v) H₂O₂ for 15 minutes, thoroughly rinsed with deionized water, and germinated in the dark at 25°C for 3 days [3]. Uniform seedlings were selected and transferred to the hydroponic system, with the nutrient solution replaced every 7 days to maintain optimal nutrient status.
This compound was applied as a racemic standard (purity 98.6%) at three different concentrations (0.5, 1.0, and 2.0 mg/L) to evaluate concentration-dependent uptake and potential saturation kinetics [3]. The experimental design included untreated controls to account for natural physiological variations, with each treatment replicated four times in a completely randomized design.
Plant samples were collected at predetermined intervals (4 h, 1, 3, 5, 7, 14, and 21 days after treatment) and separated into roots, stems, and leaves to examine tissue-specific distribution patterns [3]. Each plant component was thoroughly rinsed with deionized water to remove surface residues, blotted dry, and weighed for fresh weight determination.
For subcellular fractionation, plant tissues were homogenized in extraction buffer (50 mM Tris-HCl, pH 7.5, containing 0.25 M sucrose, 1 mM EDTA, and 0.1% BSA) and sequentially centrifuged to isolate cell walls (500 × g, 10 min), organelles (10,000 × g, 30 min), and soluble fractions (supernatant) [3]. Each fraction was analyzed for this compound content to determine subcellular distribution patterns.
Extraction procedure: Plant tissues (2.0 g fresh weight) were homogenized with 10 mL acetonitrile using a high-speed homogenizer, followed by shaking for 30 minutes and centrifugation at 5,000 × g for 10 minutes [3]. The supernatant was collected, and the residue was re-extracted with 5 mL acetonitrile. Combined extracts were concentrated to near dryness under a gentle nitrogen stream and reconstituted in 1 mL methanol for analysis.
LC-MS/MS analysis: this compound enantiomers were separated and quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS) with the following parameters [3]:
The method demonstrated satisfactory accuracy and precision with recoveries ranging from 71.42% to 105.81% and relative standard deviations (RSDs) below 14% across all matrices [3].
This compound uptake in cherry radish followed rapid kinetics, with detectable residues in roots observed as early as 4 hours after exposure in hydroponic systems [3]. The uptake efficiency was quantified using bioconcentration factors (BCFs), calculated as the ratio of pesticide concentration in plant tissues to that in the nutrient solution. The BCF values for this compound in hydroponically grown cherry radish ranged from 1.1 to 10.7, indicating significant accumulation potential [2].
In contrast to the efficient root uptake, downward translocation (from roots to other plant parts) was limited, with translocation factors (TFs, calculated as concentration in stems or leaves divided by concentration in roots) ranging from 0.1 to 0.9 [2]. This limited translocation pattern suggests that this compound predominantly accumulates in root tissues with restricted mobility to aerial plant parts.
Table 2: Uptake and Translocation Parameters of this compound in Cherry Radish
| Parameter | Hydroponic System | Soil System | Notes |
|---|---|---|---|
| Bioconcentration Factor (BCF) | 1.1 - 10.7 | <1 | Higher BCF in hydroponics indicates greater bioavailability |
| Translocation Factor (TF) | 0.1 - 0.9 | Not reported | Limited upward movement observed |
| Root Uptake Rate | Rapid (detectable at 4 h) | Slower | Direct root exposure in hydroponics facilitates faster uptake |
| Major Accumulation Site | Roots | Roots | Limited translocation to aerial parts in both systems |
| Subcellular Distribution | Predominantly in cell walls (52.9-98.7%) | Similar pattern expected | Hydrophobicity influences distribution |
The subcellular distribution of this compound in cherry radish tissues showed a predominant accumulation in solid fractions, particularly cell walls, accounting for 52.9% to 98.7% of the total recovered residues [2]. This distribution pattern is consistent with the moderate hydrophobicity of this compound (log Kow = 3.2), which promotes association with structural components and membranes rather than soluble fractions [2] [3].
Metabolism studies identified eleven metabolites of this compound in cherry radish, with three primary transformation pathways proposed: (1) hydrolysis of the amide bond, (2) O-demethylation, and (3) oxidative cleavage of the propynyl side chains [2]. The presence of these metabolites indicates significant metabolic processing of the parent compound within plant tissues, which contributes to the overall dissipation and potential detoxification of this compound.
A comparative analysis between hydroponic and soil-cultivated cherry radish revealed significant differences in this compound behavior:
Table 3: Metabolic Pathways and Metabolites of this compound in Cherry Radish
| Metabolic Pathway | Key Chemical Transformation | Identified Metabolites | Proposed Significance |
|---|---|---|---|
| Hydrolysis | Cleavage of amide bond | 2-(4-Chlorophenyl)-2-(2-propynyloxy)acetic acid | Potential detoxification |
| O-demethylation | Removal of methyl group from methoxy moiety | N-[3-hydroxy-4-(2-propynyloxy) phenethyl] derivative | Increased polarity for excretion |
| Oxidative cleavage | Breakdown of propynyl side chains | Various dealkylated products | Further degradation of parent compound |
This protocol describes the standardized procedure for evaluating this compound uptake and translocation in hydroponically grown cherry radish.
Materials and Reagents:
Procedure:
Quality Control:
This protocol details the extraction, cleanup, and analytical procedures for quantifying this compound and its metabolites in plant tissues.
Extraction Procedure:
LC-MS/MS Conditions:
Validation Parameters:
The following diagrams provide visual summaries of the key experimental workflows and metabolic pathways discussed in this application note.
Figure 1: Experimental workflow for evaluating this compound uptake, translocation, and metabolism in hydroponic cherry radish systems. Key steps include study design, plant establishment, timed exposure, sample processing, sophisticated analytical analysis, and comprehensive data interpretation.
Figure 2: Proposed metabolic pathways of this compound in cherry radish based on metabolite identification studies. Three primary transformation pathways include hydrolysis, demethylation, and oxidative cleavage, followed by conjugation and compartmentation processes.
The protocols and data presented in this application note provide comprehensive methodologies for investigating the uptake, translocation, and metabolism of this compound in cherry radish under hydroponic conditions. The research demonstrates that this compound is readily absorbed by cherry radish roots but exhibits limited translocation to aerial parts, with predominant accumulation in root tissues and specific subcellular compartments.
These findings have significant implications for food safety risk assessment, particularly regarding potential residue accumulation in edible root vegetables. The observed differences between hydroponic and soil cultivation systems highlight the importance of exposure route considerations when evaluating pesticide behavior in different agricultural practices. The identified metabolic pathways provide insights into potential detoxification mechanisms that could inform development of safer pesticide formulations or application strategies.
The standardized protocols presented enable reproducible investigation of pesticide behavior in plant systems, facilitating future research on similar compounds and contributing to more scientifically grounded regulatory decisions for food safety and environmental protection.
Chemical inducers of proximity (CIPs) represent a powerful tool in chemical biology and synthetic biology for controlling cellular processes with precise temporal resolution. These small, drug-like molecules function by mediating interactions between specific protein domains, thereby inducing protein proximity that can manipulate various biological functions including signal transduction, protein translocation, transcription control, and protein degradation. The development of orthogonal CIP systems that do not interfere with endogenous mammalian processes has been a significant challenge in the field. Plant hormone-based CIP systems have emerged as particularly valuable tools because they utilize proteins from plants that have no endogenous counterparts in mammalian systems, ensuring orthogonality and minimizing off-target effects. Among these emerging systems, This compound (Mandi), a commercially available agrochemical fungicide, has recently been characterized as a highly efficient CIP for mammalian cell applications with significant advantages over existing technologies [1] [2].
Originally developed for agricultural applications, this compound has been repurposed as a CIP based on its specific binding to a engineered variant of the plant abscisic acid (ABA) receptor pathway. Mandi induces dimerization between a sixfold mutant of the pyrabactin resistance 1 (PYR1) receptor, termed PYRMandi, and the abscisic acid insensitive (ABI) receiver domain. This system demonstrates exceptional properties including rapid kinetics, excellent cell permeability, and low toxicity, making it particularly suitable for sensitive biological applications in mammalian cells and living organisms [1] [2] [3]. Unlike the immunosuppressant rapamycin, which has been the CIP workhorse for decades but suffers from interference with endogenous mammalian target of rapamycin (mTOR) signaling and potential cytotoxicity, Mandi provides a fully orthogonal alternative with a more favorable safety profile for both in vitro and in vivo applications [1].
The Mandi CIP system operates through a monovalent, molecular ratchet-type mechanism that distinguishes it from bivalent dimerizers like rapamycin. In this mechanism, this compound functions as a molecular glue that first binds to the engineered PYRMandi receptor domain, inducing a conformational change that creates a high-affinity binding surface for the ABI receiver protein. This sequential binding mechanism prevents the "hook effect" commonly observed with bivalent CIPs, where high concentrations of the dimerizer agent actually inhibit productive complex formation due to saturation of individual binding sites without productive dimerization [4]. The orthogonality of this system in mammalian cells is ensured by the plant origin of both PYR and ABI protein domains, which lack endogenous binding partners in mammalian systems, thus eliminating concerns about off-target effects on native cellular processes [1] [2].
Genetic engineering requirements constitute a fundamental aspect of implementing the Mandi CIP system. Researchers must genetically fuse proteins of interest to either the PYRMandi receptor domain or the ABI receiver domain, creating chimeric proteins that will associate in the presence of this compound. The specific hextuple mutant PYRMandi was engineered to respond specifically to this compound rather than its natural ligand ABA, through six key mutations (Y58H, K59R, V81I, F108A, S122G, and M158V) that alter the binding pocket to accommodate the agrochemical while disrupting ABA binding [1] [5]. This engineered specificity prevents potential cross-activation by endogenous ABA in mammalian systems and ensures that dimerization occurs exclusively in response to this compound application. The following diagram illustrates the fundamental mechanism of Mandi-induced protein proximity:
Figure 1: Mechanism of this compound-Induced Proximity. This compound binds to the engineered PYRMandi receptor domain, inducing a conformational change that creates a binding surface for the ABI receiver domain, thereby bringing fused proteins of interest into proximity.
The kinetic performance of this compound as a CIP has been systematically evaluated against other established dimerization systems in mammalian cell models. In direct comparative studies using mitochondrial recruitment assays, Mandi demonstrated superior translocation kinetics when compared to both plant hormone-based systems (ABA, GA3-AM) and the widely used rapamycin system [1] [2]. At a concentration of 500 nM, Mandi achieved 75% of maximal translocation (t~0.75~) in just 10.1 ± 1.7 seconds, which was approximately tenfold faster than rapamycin (107.9 ± 16.4 seconds) at the same concentration. Remarkably, even at a substantially reduced concentration of 50 nM, Mandi-induced translocation remained faster than rapamycin at 500 nM, highlighting its exceptional potency [1]. This rapid kinetics profile enables researchers to manipulate cellular processes with unprecedented temporal resolution, making Mandi particularly valuable for studying dynamic biological processes that occur on timescales of seconds to minutes.
Dose-response characteristics represent another critical advantage of the Mandi system. Unlike rapamycin, which typically functions as a binary on/off switch with a narrow effective concentration window, Mandi exhibits a graded, concentration-dependent response similar to the natural ABA system [1] [2]. In luciferase-based transcriptional activation assays, Mandi demonstrated a half-maximal effective concentration (EC~50~) of 0.43 ± 0.17 µM, approximately 72-fold more potent than ABA (EC~50~ = 30.8 ± 15.5 µM) [1]. This wide dynamic range enables precise titration of protein interaction strength and downstream biological effects, allowing researchers to achieve subtle modulation of cellular processes rather than simple all-or-nothing responses. The interaction efficiency of the Mandi system, as quantified by raster image correlation spectroscopy (RICS), reaches 77 ± 12% at 500 nM Mandi concentration, comparable to rapamycin (71 ± 3%) and substantially higher than ABA-AM (41 ± 6%) at the same concentration [1].
Table 1: Kinetic and Potency Comparison of this compound with Other CIP Systems
| CIP System | t~0.75~ at 500 nM (seconds) | EC~50~ (µM) | Interaction Efficiency at 500 nM (%) | Working Concentration Range | |----------------|--------------------------------|-----------------|----------------------------------------|--------------------------------| | This compound | 10.1 ± 1.7 | 0.43 ± 0.17 | 77 ± 12 | 10 nM - 5 µM | | Rapamycin | 107.9 ± 16.4 | N/A | 71 ± 3 | 5-500 nM (narrow window) | | ABA-AM | 210 ± 6* | 30.8 ± 15.5 | 41 ± 6 | 1-50 µM | | GA3-AM | 144 ± 30* | N/A | N/A | 1-20 µM | | *Values marked with asterisk were measured at 5 µM concentration rather than 500 nM |
For researchers implementing the Mandi CIP system, several practical considerations must be addressed to ensure experimental success. The effective concentration range for this compound spans from 10 nM to 5 µM, with specific optimal concentrations depending on the application and cell type [1]. For rapid protein translocation experiments, concentrations of 100-500 nM typically yield efficient dimerization within seconds to minutes, while transcriptional activation assays may require slightly higher concentrations (0.5-2 µM) for robust response. Mandi stock solutions are typically prepared in DMSO at 1-10 mM concentration and can be stored at -20°C for extended periods without significant degradation. The working solutions are diluted in aqueous buffers immediately before use, with final DMSO concentrations not exceeding 0.1% to maintain cell viability [1] [2].
Cell permeability represents a particular strength of the Mandi system. Due to its relatively hydrophobic nature and low molecular weight, this compound rapidly crosses cell membranes without requiring chemical modification [1] [2]. This contrasts with other plant hormone-based systems like ABA and GA3, which often require derivatization as acetoxymethyl (AM) esters to achieve efficient cellular uptake. The exceptional membrane permeability of Mandi contributes to its rapid kinetics and makes it particularly suitable for applications in complex biological systems including 3D cell cultures, organoids, and whole organisms where compound penetration can be challenging. Additionally, Mandi exhibits low cellular toxicity at standard working concentrations, with no apparent effects on cell viability or proliferation observed in HeLa, U2OS, or zebrafish embryo models [1] [6].
Table 2: Experimental Working Parameters for this compound CIP Applications
| Parameter | Recommended Specifications | Notes & Considerations |
|---|---|---|
| Stock Solution | 10 mM in DMSO | Store at -20°C protected from light; stable for ≥6 months |
| Working Concentration | 10 nM - 5 µM | Optimize for specific application and cell type |
| Kinetics (at 500 nM) | t~0.75~ = 10.1 ± 1.7 s | Faster than all comparable systems |
| Cellular Toxicity | Minimal up to 10 µM | No observed effects on viability or proliferation |
| Orthogonality | Fully orthogonal to mammalian systems | No interference with endogenous pathways |
| Solubility | Aqueous buffers with ≤0.1% DMSO | Precipitates may form at high concentrations in aqueous solutions |
Protein translocation represents one of the most straightforward and visually compelling applications of the Mandi CIP system. This protocol enables researchers to rapidly and reversibly recruit proteins of interest to specific subcellular compartments in response to this compound addition. The following steps outline a standardized approach for mitochondrial recruitment, which can be adapted for other cellular locations by modifying the targeting sequence fused to the PYRMandi receptor domain [1] [2]:
Step 1: Plasmid Construction - Generate two expression plasmids: (1) PYRMandi-mCherry-TOMM20 for mitochondrial outer membrane targeting, and (2) EGFP-ABI for cytosolic expression. The TOMM20 sequence serves as a mitochondrial targeting signal, while mCherry and EGFP enable fluorescence visualization. Alternatively, target PYRMandi to other compartments using appropriate targeting sequences (e.g., LBR for nuclear envelope, CD8 for plasma membrane) [1].
Step 2: Cell Culture and Transfection - Plate HeLa or U2OS cells in appropriate growth medium (DMEM + 10% FBS) on glass-bottom imaging dishes 24 hours before transfection to achieve 60-70% confluence at time of transfection. Transfect cells with both plasmids using preferred transfection method (lipofectamine 3000 recommended) and incubate for 18-24 hours to allow protein expression [1].
Step 3: this compound Treatment and Live-Cell Imaging - Prepare working solution of this compound in imaging medium (e.g., FluoroBrite DMEM) at 2× the desired final concentration. For initial experiments, 500 nM is recommended. Replace culture medium with pre-warmed imaging medium, then add equal volume of Mandi working solution while simultaneously initiating time-lapse imaging using an epifluorescence or confocal microscope with environmental chamber maintained at 37°C and 5% CO~2~ [1] [2].
Step 4: Data Analysis - Quantify recruitment kinetics by measuring fluorescence intensity in cytosolic and mitochondrial compartments over time. Calculate translocation ratio as mitochondrial intensity divided by cytosolic intensity. Alternatively, use Pearson's correlation coefficient to quantify colocalization between mCherry (PYRMandi-mitochondria) and EGFP (ABI-cytosolic) signals. Automated image analysis pipelines employing machine learning-based segmentation can enhance throughput and reproducibility [1].
This protocol typically yields detectable recruitment within 30 seconds, with maximal translocation achieved within 2-5 minutes at 500 nM Mandi concentration [1]. The system is fully reversible through the addition of excess TMP (10 µM), which competes for binding, or through washout and degradation of this compound over time [6].
The Mandi CIP system can be harnessed for inducible gene expression through reconstitution of transcriptional activators. This protocol describes a Gal4-based luciferase reporter assay that allows quantitative assessment of Mandi-induced dimerization efficiency and dose-response characteristics [1] [2]:
Step 1: Reporter Cell Line Generation - Create a stable cell line (HEK293T recommended) containing the Gal4 upstream activation sequence (UAS) driving firefly luciferase expression. Alternatively, transiently transfect the reporter plasmid along with the following components: (1) Gal4DNA-binding domain (DBD)-PYRMandi fusion, (2) VP64 transactivation domain-ABI fusion, and (3) Renilla luciferase under constitutive promoter for normalization [1].
Step 2: this compound Treatment and Incubation - Plate cells in 96-well white-walled plates at 20,000 cells/well 24 hours before treatment. Prepare serial dilutions of this compound in DMSO, then dilute in culture medium to achieve final concentrations ranging from 1 nM to 10 µM (0.1% DMSO final). Include DMSO-only vehicle control. Treat cells with Mandi dilutions and incubate for 16-24 hours at 37°C, 5% CO~2~ [1].
Step 3: Luciferase Assay - Remove culture medium and lyse cells using passive lysis buffer (Promega). Quantify firefly and Renilla luciferase activities using dual-luciferase reporter assay system according to manufacturer's instructions. Measure luminescence using a plate reader capable of sequential measurements [1] [2].
Step 4: Data Analysis - Normalize firefly luciferase values to Renilla luciferase for each well to account for variations in cell viability and transfection efficiency. Calculate fold induction relative to vehicle control and plot against Mandi concentration to generate dose-response curves. Fit data using four-parameter logistic equation to determine EC~50~ values [1].
This assay typically demonstrates a >50-fold induction of luciferase expression with minimal background activity in the absence of this compound [1]. The EC~50~ value should fall within 0.2-0.5 µM for a properly functioning system. This protocol can be adapted for other readouts including secreted alkaline phosphatase (SEAP) or fluorescent proteins, depending on experimental requirements.
The favorable pharmacological properties of this compound enable CIP applications in living organisms, addressing a significant limitation of many existing dimerizer systems. In zebrafish embryos, Mandi efficiently induces protein proximity at concentrations as low as 1 µM without apparent toxicity or developmental defects [1] [2]. For in vivo applications, Mandi is typically dissolved in system water (for zebrafish) or administered by microinjection directly into embryos. The rapid kinetics and excellent tissue penetration allow for precise temporal control of protein interactions during critical developmental windows. Similar approaches have been successfully applied in medaka fish embryos using submicromolar concentrations of Mandi, demonstrating the broad utility of this system across model organisms [4].
Manipulation of endogenous proteins represents another advanced application of the Mandi CIP system. By combining Mandi-induced dimerization with nanobody technology, researchers can target endogenous proteins without requiring genetic modification [1] [6]. In this approach, a nanobody specific to an endogenous protein of interest is fused to the ABI domain, while PYRMandi is targeted to a specific subcellular location. Addition of this compound then recruits the endogenous protein to the desired compartment through the nanobody-ABI-PYRMandi bridge. This strategy has been successfully employed to relocalize unmodified GFP-tagged proteins and endogenous proteins including the microtubule nucleation factor TPX2 [6]. The following diagram illustrates an advanced application combining Mandi with nanobodies for endogenous protein manipulation:
Figure 2: Endogenous Protein Manipulation Using Mandi-Nanobody Combination. A nanobody specific to an endogenous protein is fused to ABI, while PYRMandi is targeted to a specific subcellular location. This compound addition induces formation of a ternary complex that recruits the endogenous protein to the desired compartment without genetic modification.
The orthogonality of the Mandi CIP system enables its simultaneous use with other plant hormone-based CIP systems for sophisticated biological programming. By combining Mandi with ABA, GA3, or auxin-based systems, researchers can engineer Boolean logic operations in mammalian cells [1] [2]. For example, an AND gate can be created by requiring both Mandi and ABA-induced dimerization for activation of a downstream process. The specificity of the engineered PYRMandi receptor for this compound ensures no cross-reactivity with other plant hormones, while the ABI receiver domain exclusively interacts with PYR-family receptors only when complexed with their specific ligands [1].
Protein network shuttling represents another advanced application leveraging orthogonal CIP systems. In this approach, a protein of interest is fused to multiple, orthogonal receiver domains (e.g., ABI for Mandi system and GAI for GA3 system). Different CIP additions then recruit the protein to distinct cellular locations based on the spatial distribution of their corresponding receptor domains [1]. This enables dynamic, user-controlled shuttling of proteins between compartments, mimicking natural signaling processes and allowing researchers to probe the functional consequences of protein localization in real time. Such multi-compartment control systems demonstrate the precision and programmability achievable with the Mandi CIP platform when integrated with other orthogonal dimerization systems.
Recent advances in CIP technology have led to the development of photocaged this compound (pMandi), which enables exquisite spatiotemporal control over protein dimerization through light activation [4] [7]. pMandi features a dimethoxynitrobenzyl photocaging group attached to the nitrogen atom of Mandi's amide bond, rendering the molecule biologically inactive until irradiation with UV or blue light (365-405 nm) cleaves the cage and releases active this compound [4]. This approach provides several advantages over traditional small molecule addition: (1) subsecond temporal precision of activation, (2) single-cell spatial resolution, and (3) reversible control through pulsed irradiation schemes.
In practice, pMandi is applied to cells at concentrations of 1-10 µM and allowed to distribute throughout the cellular environment while remaining inactive. Targeted irradiation using standard microscopy systems then generates active Mandi specifically within illuminated regions, inducing local protein dimerization. The quantum yield of pMandi photoconversion is 2.2% at 405 nm, enabling efficient uncaging with standard imaging systems [4]. Interestingly, due to Mandi's high membrane permeability, localized photoactivation of pMandi produces effects that are reversible over time as the active molecule diffuses away from the irradiation site. This property enables pulsed activation schemes where repeated irradiations can maintain protein proximity in specific regions, providing a dynamic control mechanism not achievable with traditional CIP approaches [4].
While this compound represents a significant advancement in CIP technology, ongoing research continues to develop even more potent and versatile systems. Opabactin (OP), an ABA agonist with 7-fold higher affinity for the ABA receptor than ABA itself, has recently been characterized as a CIP effective at low nanomolar concentrations in mammalian cells and submicromolar concentrations in medaka embryos [4]. The photocaged derivative pOP provides enhanced spatial control compared to pMandi due to the presence of a free carboxylic acid moiety that reduces membrane permeability of the active form, effectively trapping it within irradiated cells [4]. These next-generation systems expand the toolbox available for precise manipulation of cellular processes.
Therapeutic applications of CIP technology represent an emerging frontier, with Mandi-based systems offering particular promise due to their low toxicity and orthogonality. Recent work has demonstrated the feasibility of Small Molecule-Nanobody Conjugate Inducers of Proximity (SNACIPs) that combine the targeting specificity of nanobodies with the dimerization capability of small molecule systems [6]. While not using Mandi directly, this approach exemplifies the convergence of CIP technology with biologics for modulating previously "undruggable" targets. The exceptional properties of Mandi—including simple chemical structure, low toxicity, and excellent pharmacokinetics—suggest strong potential for adaptation to therapeutic contexts requiring precise control of biological processes.
This compound represents a significant advancement in the toolkit of chemical biology, providing researchers with a versatile, efficient, and orthogonal system for controlling protein proximity in mammalian cells and living organisms. Its rapid kinetics, low toxicity, and excellent cell permeability address key limitations of previous CIP systems, while its dose-responsive behavior enables precise modulation of biological processes rather than simple on/off switching. The detailed protocols and applications outlined in these Application Notes provide a foundation for implementing Mandi technology across diverse research contexts, from basic mechanistic studies to potential therapeutic applications. As CIP technologies continue to evolve, this compound-based systems are poised to remain at the forefront of precisely controlled biological manipulation.
Summary for Research Scientists: The mandipropamid (Mandi)-induced dimerization system enables rapid, precise control of protein proximity and translocation in live cells and organisms. This orthogonal system utilizes an engineered plant hormone receptor pair (PYR1 mutant and ABI) that dimerizes in response to this compound, allowing researchers to manipulate protein localization, signaling pathways, and cellular processes with exceptional speed and minimal toxicity [1] [2].
The Mandi CIP system represents a significant advancement in chemically induced dimerization technology. It centers on this compound, a commercially available agrochemical fungicide that induces dimerization between a sixfold mutant of the plant ABA receptor pyrabactin resistance 1 (PYR1Mandi) and the abscisic acid insensitive (ABI) domain [1] [2]. This system is fully orthogonal to mammalian biology and other CIP systems (e.g., rapamycin, ABA), enabling multi-channel control of cellular processes without cross-talk [1] [3]. Its simplicity, excellent cell permeability, and low toxicity make it particularly valuable for sensitive applications in mammalian cells and living organisms [1] [2].
The core mechanism involves this compound binding to the engineered PYR1Mandi receptor, which stabilizes an active conformation that recruits and binds the ABI receiver domain. This induced proximity can be harnessed to translocate proteins of interest to specific cellular compartments when one dimerization partner is appropriately targeted [1].
Quantitative Performance Data: The table below summarizes key performance metrics of the Mandi system compared to other established CIP systems, demonstrating its superior efficiency and speed [1].
Table 1: Comparative Performance of Chemical Inducers of Proximity (CIPs)
| CIP System | Receptor/Receiver Pair | t₀.₇₅ at 500 nM (seconds) | EC₅₀ (µM) | Interacting Fraction at 500 nM | Key Advantages |
|---|---|---|---|---|---|
| This compound (Mandi) | PYR1Mandi / ABI | 10.1 ± 1.7 | 0.43 ± 0.17 | 77% ± 12% | Fastest kinetics, high efficiency, low toxicity, orthogonal |
| Rapamycin | FKBP / FRB | 107.9 ± 16.4 | Not specified | 71% ± 3% | Well-established, high affinity |
| ABA-AM | PYL / ABI | ~210 (at 5 µM) | 30.8 ± 15.5 | 41% ± 6% | Orthogonal, dose-dependent |
| GA3-AM | GID1 / GAI | ~144 (at 5 µM) | Not specified | Not specified | Orthogonal, fast |
Key Advantages:
This protocol details a live-cell imaging assay to monitor Mandi-induced translocation of a cytosolic protein to mitochondria.
A. Expression Construct Design and Validation
B. Cell Seeding, Transfection, and Preparation
C. Live-Cell Imaging and Mandi Stimulation
D. Data Analysis and Quantification
The following diagram illustrates the core mechanism of the Mandi-induced translocation system:
Overview of Matrix Effects Matrix effects (MEs) in Liquid Chromatography occur when components in a sample other than the analyte (the matrix) alter the detector's response to the analyte. This can lead to ion suppression or enhancement in mass spectrometry (MS) detection, and can similarly affect other detectors, ultimately compromising quantitative accuracy, precision, and method sensitivity [1] [2].
For the analysis of mandipropamid in complex plant matrices like sesame leaves, a systematic approach to method optimization is crucial to overcome these challenges [3] [4].
1. What are the most effective sample preparation techniques for this compound? A combination of Solid-Phase Extraction (SPE) with dispersive-SPE (d-SPE) has been proven highly effective. In a validated method for sesame leaves, this approach successfully removed interfering matrix components, yielding excellent recovery and precision [3] [4].
2. How can I assess if my method has matrix effects? Two primary methods are used:
3. What is the best calibration strategy to compensate for matrix effects? Using matrix-matched calibration standards is highly recommended. This involves preparing calibration standards in a blank matrix extract, which corrects for consistent losses or signal changes caused by the matrix [5]. The use of a stable isotope-labeled internal standard for this compound, if available, is considered the gold standard, as it corrects for both extraction efficiency and matrix effects [1].
Protocol 1: Sample Preparation for this compound in Leafy Vegetables This protocol is adapted from a study that achieved excellent results with this compound in sesame leaves [3] [4].
The following diagram illustrates this sample preparation workflow:
Protocol 2: Assessing Matrix Effects via Post-column Infusion This method helps you identify regions of ion suppression/enhancement in your chromatogram [1].
The setup and logic for this diagnostic method are outlined below:
Summary of Strategies to Minimize Matrix Effects
| Strategy | Description | Key Advantage |
|---|---|---|
| Sample Clean-up | Use SPE and d-SPE to remove co-eluting compounds [3] [4]. | Directly reduces matrix components. |
| Chromatographic Optimization | Adjust method to separate analyte from interferences. | Prevents co-elution, a primary cause of ME. |
| Matrix-Matched Calibration | Prepare standards in blank matrix extract [5]. | Compensates for signal suppression/enhancement. |
| Internal Standard (IS) | Use a stable isotope-labeled analog of this compound [1]. | Corrects for both ME and recovery losses. |
Validation Data from an Optimized Method The following table summarizes the performance of an optimized this compound method in a complex matrix, demonstrating that the strategies above are effective [3] [4]:
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | 1.000 |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.1, 0.5, 1.0 mg/kg) | 80.3% - 90.7% |
| Precision (Relative Standard Deviation) | < 2% |
The following validated protocol for sesame leaves provides an excellent starting point for your work. The method achieved recoveries of 80.3-90.7% with relative standard deviations (RSDs) of less than 2% [1].
This method demonstrates that a well-optimized SPE protocol, combined with d-SPE, can successfully manage complex matrices like leafy vegetables.
While a specific protocol exists, you may need to adapt it. This troubleshooting table addresses common SPE problems and their solutions relevant to this compound purification.
| Problem & Manifestation | Likely Causes | Recommended Solutions |
|---|
| Low Recovery Low analyte signal, analyte in load fraction. | Sorbent polarity mismatch; insufficient eluent strength/pH; insufficient elution volume [2]. | Select HLB (hydrophilic-lipophilic balanced) sorbent [3]; optimize elution solvent strength and pH [2] [4]; increase elution volume [2] [4]. | | Poor Reproducibility High variability between replicates. | Cartridge bed dried out; sample loading flow rate too high; wash solvent too strong [2]. | Ensure cartridge is never let dry before sample loading; reduce loading flow rate; use weaker wash solvent [2]. | | Unsatisfactory Cleanup Excessive matrix interference in final extract. | Incorrect purification strategy; poorly chosen wash solvents [2]. | Use strategy that retains analyte and washes out impurities; re-optimize wash conditions (composition, pH) [2]. | | Inconsistent Flow Rate Flow is too fast or too slow. | Particulate clogging; high sample viscosity [2]. | Filter or centrifuge sample before loading; dilute sample with weak solvent to reduce viscosity [2]. | | Sorbent Overload Analyte loss due to breakthrough. | Sample amount exceeds sorbent capacity [2]. | Reduce sample load or use cartridge with higher capacity (e.g., polymeric sorbents have ~3x capacity of silica-based) [2]. |
The following diagram summarizes the logical process for developing and troubleshooting an SPE method.
Q: What is the typical recovery range I should target for this compound? A: A well-optimized method should achieve consistent recoveries in the range of 80-91%, as demonstrated in the validated method for sesame leaves. The relative standard deviation (RSD) for replicates should ideally be below 2% [1].
Q: My final extract is still cloudy or has particulates. What should I do? A: This indicates inadequate cleanup. Beyond optimizing SPE wash steps, incorporate a dispersive-SPE (d-SPE) clean-up after the primary SPE cartridge, as proven effective for the complex sesame leaf matrix [1]. Also, always filter or centrifuge your sample before loading it onto the SPE cartridge [2].
Q: The flow rate through my SPE cartridge is very slow. How can I fix it? A: Slow flow is often caused by particulate clogging or high sample viscosity. The solutions are to filter or centrifuge your sample before loading and/or dilute the sample with a matrix-compatible solvent (e.g., water) to reduce viscosity [2].
Q: Can I use a different sorbent if I don't have HLB? A: Yes, but with considerations. Traditional C18 can be used for reversed-phase extraction but generally has lower capacity than HLB [2]. You could also explore mixed-mode sorbents for potentially cleaner extracts, though method development may be more complex [5].
Here are common issues and solutions to improve your mandipropamid recovery rates:
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Recovery Rates | Inefficient cleanup; matrix interference. | Use combined SPE and d-SPE cleanup [1] [2]. |
| Low Recovery Rates | Suboptimal extraction solvent. | Use acetonitrile for efficient pesticide extraction [1] [2]. |
| High Variability (RSD) | Inconsistent sample processing. | Ensure homogeneous sample; use internal standards. |
| Poor Chromatography | Co-extracted matrix components. | Increase cleanup sorbents (e.g., PSA, C18) [3]. |
The following method has been successfully validated for the analysis of this compound in a complex leafy matrix (sesame leaves), achieving recovery rates of 80.3% to 90.7% with a relative standard deviation (RSD) of less than 2% [1] [2].
The workflow below illustrates the sequence of this analytical method.
Q1: What is the environmental stability of this compound, and could this affect residue analysis? this compound is relatively stable in hydrolysis conditions but degrades rapidly in water via photolysis. Its half-life in aqueous solutions can be less than 14 hours under light exposure. Hydrolysis is slow (half-life >200 days) but accelerates with higher pH and temperature [4]. For accurate analysis, protect standard solutions and sample extracts from light.
Q2: Are there other advanced approaches for analyzing pesticide residues in complex matrices like peppers? Yes, research suggests using:
The table below summarizes the major factors that affect the rate and enantioselectivity of mandipropamid degradation in aquatic environments, based on experimental findings.
| Factor | Impact on Degradation | Effect on Enantioselectivity | Key Findings |
|---|---|---|---|
| Light (Photolysis) [1] | Major degradation pathway; much faster than hydrolysis (half-lives <14 hours). | Enantioselective | S-(+)-mandipropamid dissipates preferentially in certain aqueous solutions. |
| pH Level [1] | Higher pH (alkaline) increases hydrolysis rate. | Affects rate of enantioselective degradation. | Hydrolysis half-lives decreased from 495.1 days (pH=5.05) to 216.6 days (pH=9.05). |
| Temperature [1] | Increased temperature accelerates hydrolysis. | Affects rate of enantioselective degradation. | - |
| Organic Solvents [1] | Can accelerate photodegradation. | Effect not specified. | - |
| Acidic Conditions & Additives [1] | Inhibit photolysis (e.g., flavonoids, inorganic salts). | Effect not specified. | - |
| System Type (Water-Sediment) [2] | Degradation is faster and shows different selectivity. | Enantioselectivity can invert. | In water, R-(-)-MDP degrades faster. In sediment and the whole system, S-(+)-MDP degrades faster. |
This protocol is adapted from research investigating the enantioselective photolysis of this compound [1]. You can use it as a baseline for troubleshooting experiments.
1. Solution Preparation:
2. Photolysis Experiment:
3. Sample Analysis:
4. Data Calculation:
The workflow for this protocol can be summarized as follows:
Q1: Why do I see different enantioselectivity in my water system compared to published literature? The enantioselectivity of this compound is highly system-dependent. While the S-(+)-enantiomer may be preferentially degraded in pure aqueous solutions [1], the presence of sediment can completely invert this behavior. In water-sediment microcosms, the R-(-)-enantiomer often degrades faster in the water phase, while the S-(+)-enantiomer degrades faster in the sediment and in the system overall [2]. Always characterize the specific components of your aquatic environment.
Q2: What is the most effective way to accelerate or inhibit this compound degradation in water for my experiments?
Q3: My chiral separation method isn't working. What should I check? First, ensure your High-Performance Liquid Chromatography (HPLC) method uses a dedicated chiral column, not a standard reverse-phase column. The successful separation of this compound enantiomers has been achieved using columns like the Daicel Chiralcel OZ-3R [3]. Method development should focus on optimizing the mobile phase composition (e.g., water/acetonitrile ratios) to achieve baseline separation.
The photolytic degradation of this compound is enantioselective, with the S-(+)-enantiomer degrading faster in certain conditions [1]. The table below summarizes how different factors affect its photolysis rate.
| Factor | Effect on Photolysis | Key Findings & Experimental Conditions |
|---|---|---|
| Light Source | Primary driver | Process is major degradation pathway vs. hydrolysis (half-lives <14 hours vs. >200 days) [1]. |
| Organic Solvents | Acceleration | Can increase photolysis rate [1]. |
| pH (Acidic Conditions) | Inhibition | Significantly slows photolysis (e.g., longer half-life in pH=5.05 buffer) [1]. |
| Inorganic Salts | Inhibition | Addition to solutions significantly reduces photolysis rate [1]. |
| Flavonoids | Inhibition | Act as natural photostabilizers when added to solution [1]. |
This workflow and detailed steps will help you systematically evaluate and troubleshoot this compound's photostability.
To implement the workflow, follow these established methodologies:
Solution Preparation: Prepare this compound aqueous solutions at a concentration of 1 mg/mL, a standard starting point for forced degradation studies to ensure detectable levels of degradants [2]. Test the influence of different factors by creating solutions with:
Stress Application & Sampling:
Sample Analysis:
Based on the identified factors, here are strategies to mitigate photodegradation:
| Strategy | Mechanism & Application | Note |
|---|---|---|
| pH Modulation | Use slightly acidic buffers (e.g., pH 5.05) to inhibit photolysis [1]. | Assess impact on overall formulation. |
| Additive Use | Incorporate flavonoids or inorganic salts as photostabilizers [1]. | Requires compatibility studies. |
| Protective Packaging | Use light-resistant packaging to prevent degradation during storage [5]. | Critical for final product stability. |
Q1: Why should I study both hydrolysis and photolysis of this compound? While photolysis is the primary degradation pathway in natural aquatic environments, hydrolysis data provides a complete picture of its intrinsic stability. Understanding both pathways is essential for accurately predicting the environmental fate and ecological risks of this compound [1].
Q2: How much degradation should I aim for in a forced degradation study? Degradation of the drug substance between 5% and 20% is generally accepted for validating stability-indicating methods. Many scientists consider 10% degradation to be optimal for small molecules [2].
Q3: Are the degradation products of this compound stable? Research indicates that the configuration of this compound enantiomers remains stable during hydrolysis and photolysis processes. However, always identify and monitor transformation products, as five have been identified for this compound using high-resolution MS [1].
The following table summarizes the dissipation half-lives of this compound in various crops, as reported in recent studies. This data is crucial for building and validating your prediction models.
| Crop/Matrix | Half-Life (Days) | Experimental Conditions | Citation |
|---|---|---|---|
| Ginseng plant | 13.8 - 28.0 | Field trial, HPLC-MS/MS analysis [1] | |
| Ginseng soil | 9.8 - 27.4 | Field trial, HPLC-MS/MS analysis [1] | |
| Squash fruit | 4.6 | Greenhouse trial, UHPLC-MS/MS analysis [2] | |
| Squash leaf | 8.1 | Greenhouse trial, UHPLC-MS/MS analysis [2] | |
| Grape | 2.2 | Field trial, HPLC-DAD analysis [3] |
Key Pattern for Modeling: The studies consistently report that the dissipation of this compound in plant and soil matrices follows first-order kinetics [1] [2]. The standard first-order kinetic equation is:
C_t = C_0 * e^(-kt)
Where C_t is the concentration at time t, C_0 is the initial concentration, and k is the dissipation rate constant. The half-life (t_½) can then be calculated as t_½ = ln(2)/k [1].
Here are solutions to common experimental challenges based on the reviewed literature.
Q1: What is the most robust and widely used method for extracting this compound residues from plant and soil samples?
A1: The QuEChERS method is the established standard.
Q2: My analytical results are inconsistent. How can I improve the accuracy and precision of my quantification?
A2: Inconsistency can stem from matrix effects. To mitigate this, use the matrix-matched calibration technique.
Q3: What are the recommended analytical instruments and conditions for detecting and confirming this compound?
A3:
The following diagram illustrates the complete end-to-end workflow for conducting a this compound residue dissipation study, integrating the methodologies discussed above.
Here are answers to some frequently encountered issues, based on the published methods.
FAQ 1: How can I improve the recovery of mandipropamid from leafy vegetable samples?
Poor recovery often stems from inefficient extraction or incomplete purification. The methods below have been successfully applied to complex plant matrices like sesame leaves and ginseng.
Table 1: Detailed Extraction and Purification Protocols
| Method Aspect | Protocol from Sesame Leaves Study [3] | Protocol from Multi-Pesticide Ginseng Study [2] |
|---|---|---|
| Sample Weight | Not specified in excerpt | 20 g (fresh), 2.0 g (dry powder) |
| Extraction Solvent | Acetonitrile | Acetonitrile |
| Key Additives | Not specified | Water (for hydration), NaCl (for salting-out), Anhydrous Na₂SO₄ (for dehydration) |
| Purification Method | Solid-Phase Extraction (SPE) cartridge + dispersive-SPE (d-SPE) | PSA Solid-Phase Extraction (SPE) column eluted with acetonitrile-toluene (3:1, v/v) |
| Reported Recovery | 80.3 - 90.7% | 72.1 - 111.6% (for a mix of 31 pesticides, including this compound) |
FAQ 2: How do I reduce matrix effects that cause interference and inaccurate quantification?
Matrix effects are a major challenge in LC-MS/MS analysis of complex samples and can suppress or enhance the analyte signal.
FAQ 3: My method lacks sensitivity for this compound. How can I lower the detection limit?
Sensitivity is critical for detecting trace residues, especially to ensure compliance with strict Maximum Residue Limits (MRLs).
Table 2: Analytical Performance Metrics for this compound and Related Pesticides
| Study & Matrix | Analytical Instrument | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |
|---|---|---|---|---|
| Sesame Leaves [3] | HPLC with Ultraviolet Detection (UVD) | 0.003 mg/kg | 0.01 mg/kg | Excellent (r²=1) |
| Ginseng [2] | HPLC-MS/MS (as part of a 31-pesticide panel) | Not specified for this compound specifically | Within 4.4×10⁻⁵ – 1.6×10⁻² mg/kg for all pesticides | 0.005 – 1.0 mg/L (r² > 0.9921) |
| Multi-Residue in Hair [1] | LC-MS/MS & GC-MS/MS | Not specified | 2.5 - 7.5 pg/mg (demonstrating high sensitivity) | Not specified |
The following workflow synthesizes the best practices from the search results into a generalized procedure for analyzing this compound in leafy vegetables.
Workflow Description:
Knowing the basic solubility parameters of this compound is the first step in selecting the right enhancement strategy.
| Property | Value/Condition | Source |
|---|---|---|
| Water Solubility (at 20°C & pH 7) | 4.2 mg/L | PPDB [1] |
| Log P (at 25°C) | 3.2 | PPDB [1] |
| Solubility in DMSO | 2 mg/mL (clear) | Sigma-Aldrich [2] |
| Solubility in Acetone | 300,000 mg/L | PPDB [1] |
| Solubility in Dichloromethane | 400,000 mg/L | PPDB [1] |
This data confirms that this compound is highly lipophilic (as indicated by its Log P > 3) and has very low aqueous solubility, classifying it as a typical Class II compound under the Biopharmaceutics Classification System (BCS) [3].
For your experiments, you can employ several physical and chemical techniques. The table below summarizes the core principles of these methods.
| Technique Category | Example Methods | Basic Principle |
|---|---|---|
| Physical Modifications | Particle Size Reduction (Nanocrystals), Solid Dispersions, Crystal Engineering (Polymorphs) | Increases surface area for dissolution or disrupts the crystal lattice to lower energy required for dissolution. [3] |
| Chemical Modifications | Salt Formation, Complexation (e.g., with cyclodextrins) | Creates a form of the drug with higher polarity or different physical properties that favor interaction with water. [3] [4] |
| Solvent-Based Methods | Cosolvency (e.g., Water-Ethanol mixtures), Use of Surfactants | Changes the solvent environment to better solubilize the lipophilic drug molecule. [3] |
The following workflow outlines a systematic approach to selecting and evaluating these techniques.
Here are detailed methodologies for two of the most effective techniques mentioned in the workflow.
This method increases the dissolution rate by dramatically increasing the drug's surface area.
Materials:
Procedure:
This method creates a high-energy amorphous form of the drug, which is more soluble than its crystalline counterpart.
Materials:
Procedure:
Q1: What is the fastest way to solubilize a small amount of this compound for an initial in-vitro screening? For quick, small-scale experiments, using DMSO as a stock solvent is the most straightforward method [2]. Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO) and then dilute it into your aqueous assay buffer. Ensure that the final DMSO concentration in your assay (typically <1%) does not interfere with your biological system.
Q2: this compound is soluble in organic solvents like acetone. Can I just use a cosolvency system for my experiments? Yes, cosolvency is a valid and often simple strategy [3]. You can use water-miscible solvents like ethanol, PEG 400, or propylene glycol. The key is to determine the minimum percentage of cosolvent required to achieve your target concentration, as high levels may not be biologically compatible. A systematic study of solubility in different water-cosolvent mixtures is recommended.
Q3: I made a solid dispersion, but the solubility decreased over time. What happened? This is a classic sign of recrystallization. The high-energy amorphous state of the drug in the solid dispersion is metastable and can revert to the less soluble crystalline form over time, especially when exposed to heat and moisture [3]. To mitigate this:
This compound (Mandi) is an agrochemical that functions as a highly efficient chemical inducer of proximity. It specifically brings together a engineered plant hormone receptor (PYR1(Mandi)) and its binding partner (ABI) [1]. This system is valued for its orthogonality, low toxicity, and excellent cell permeability, making it suitable for applications in mammalian cells and living organisms [1].
The diagram below illustrates the basic mechanism of action for this system:
For dose-response experiments, the following quantitative data can serve as a starting point for optimization. Note that the effective concentration can vary based on cell type, delivery method, and the specific proteins being dimerized.
| Parameter | Value / Condition | Notes / Context |
|---|---|---|
| Typical Working Concentration | 10 nM - 1 µM | Lower nanomolar range is often sufficient [1]. |
| EC₅₀ (Potency) | 0.43 ± 0.17 µM | From a luciferase gene expression assay [1]. |
| Time to Effect (t₀.₇₅) | ~10 seconds (at 500 nM) | Much faster than rapamycin-based systems at same concentration [1]. |
| Key Mutant Receptor | PYRMandi (Pyr1 H60P/P88S/Q89R/I91V/F108A/V164M) | Hextuple mutant engineered for specific Mandi binding [1]. |
| Orthogonality | Yes | Does not interfere with ABA, GA3, or rapamycin CIP systems [1]. |
This protocol is adapted from colocalization assays used to characterize the Mandi system [1] and can serve as a foundational experiment to validate its functionality in your system.
Objective: To visualize and quantify Mandi-induced recruitment of a cytosolic protein to a specific organelle membrane.
Workflow:
Materials:
Procedure:
While detailed troubleshooting guides were not available in the search results, you can approach optimization by focusing on these key parameters:
This compound is a chiral carboxylic acid amide (CAA) fungicide belonging to the mandelic acid amide class that has demonstrated particularly strong efficacy against oomycete pathogens including those causing late blight in potatoes and tomatoes, downy mildew in grapes, and blight in ginseng. [1] [2] The compound's mode of action involves inhibition of cellulose synthesis in the cell walls of oomycete pathogens by specifically targeting the cellulose synthase 3 (CesA3) protein, thereby disrupting cell wall integrity and function. [3] This unique mechanism makes it highly effective against pathogens from the Peronosporales order, including Phytophthora infestans and Plasmopara viticola, while exhibiting minimal effect on zoospore release or motility. [3]
This compound has been registered for use on various crops including tomatoes, cucumbers, potatoes, grapes, and ginseng, typically applied as a foliar spray that offers both curative and preventative action against fungal diseases. [4] [2] In agricultural production, research indicates that more than 60% of applied fungicides remain in the soil, making understanding this compound's environmental behavior crucial for both ecological safety and effective crop protection strategies. [1] This technical support guide provides researchers with comprehensive methodologies, data, and troubleshooting advice for studying this compound persistence and degradation across various experimental systems.
Table 1: this compound half-life across different environmental conditions
| Matrix Type | Half-Life Range (days) | Experimental Conditions | Degradation Kinetics | Citation |
|---|---|---|---|---|
| Ginseng plant | 13.8 - 28.0 | Field conditions, recommended application rate | First-order kinetics | [4] |
| Ginseng soil | 9.8 - 27.4 | Field conditions, recommended application rate | First-order kinetics | [4] |
| Sesame leaves | 5.1 - 5.4 | Field conditions, two different locations | First-order kinetics | [5] |
| Laboratory soil | 13 - 159 | Controlled conditions, varying soil types | Enantioselective degradation | [1] |
Table 2: this compound residual levels in ginseng agricultural systems
| Matrix | Residue Range (mg/kg) | Sampling Conditions | Detection Method | Citation |
|---|---|---|---|---|
| Fresh ginseng | <0.01 - 0.185 | 14-28 days after application | HPLC-MS/MS | [4] |
| Dried ginseng | <0.01 - 0.265 | 14-28 days after application | HPLC-MS/MS | [4] |
| Red ginseng | 0.085 - 1.544 | 14-28 days after application | HPLC-MS/MS | [4] |
| Ginseng plant | 0.075 - 4.800 | 14-28 days after application | HPLC-MS/MS | [4] |
| Ginseng soil | <0.01 - 0.014 | 14-28 days after application | HPLC-MS/MS | [4] |
The data demonstrates that This compound exhibits variable persistence across different environmental matrices, with half-lives ranging from as little as 5 days in sesame leaves to as long as 159 days in certain soil types under laboratory conditions. [4] [1] [5] This substantial variability highlights the importance of considering specific experimental conditions when designing studies and interpreting results. The degradation consistently follows first-order kinetics models across plant and soil matrices, with the longest persistence observed in soil systems, identifying this matrix as a significant reservoir for this compound residues in agricultural environments. [4] [1]
The terminal residue data reveals that processing methods significantly influence residual concentrations, with red ginseng (processed through steaming and drying) exhibiting higher residue levels than fresh or regularly dried ginseng. [4] This has important implications for dietary risk assessment and suggests that processing methodologies should be carefully considered when evaluating human exposure potential. The risk quotient values for this compound in ginseng were found to be far less than 100%, indicating that when applied at recommended doses, it does not pose unacceptable risks to humans. [4]
The established protocol for This compound residue analysis in plant and soil matrices utilizes high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with demonstrated effectiveness in ginseng, sesame leaves, and various soil types. [4] [5] The method exhibits excellent linearity (R² = 1) across the concentration range of 0.002-0.5 mg/kg, with average recovery rates of 87.4-101.6% and relative standard deviations of 1.1-4.0% in ginseng matrices, meeting accepted methodological validation standards. [4] For sample preparation, the optimized approach involves extraction with acetonitrile followed by a two-stage purification process utilizing solid-phase extraction (SPE) cartridges with an additional dispersive-SPE (d-SPE) sorbent application to effectively remove matrix components from complex samples like sesame leaves. [5]
For ginseng matrices specifically, samples should be homogenized using a tissue masher followed by passage through a 40-mesh sieve. [6] A 5.0 g aliquot of the homogenized sample is then placed in a 50-mL centrifuge tube with 5 mL of distilled water and 10 mL of acetonitrile for vortex extraction. After centrifugation at 5,000 g for 5 minutes, 1 mL of the upper layer is transferred to a centrifuge tube containing 50 mg PSA and 100 mg anhydrous magnesium sulfate for ginseng soil and fresh ginseng samples, while ginseng plant samples require the addition of 25 mg GCB to this mixture. [6] The solution is then shaken vigorously, centrifuged, and filtered through a 0.22-μm nylon syringe filter disc prior to HPLC-MS/MS analysis.
The isolation and evaluation of This compound-degrading bacterial strains provides a promising approach for remediation of contaminated soils. [1] Through enrichment techniques, seven potential this compound-degrading bacterial strains can be isolated from contaminated soil, with three strains (M01, MW05, and MW09) demonstrating particularly high degradation efficiency (63-73%). [1] These strains have been identified through morphological and 16S rRNA gene sequencing analyses as Pseudomonas sp., Mycolicibacterium parafortuitum, and Stenotrophomonas maltophilia, respectively.
To evaluate degradation dynamics and optimal conditions for this compound biodegradation, researchers should conduct experiments under varying culture conditions including temperature (20-35°C), initial concentration (1-15 mg/L), pH (5.0-9.0), inoculum dose (1-9%), and different nutrient sources. [1] The degradation process should be monitored using established HPLC-MS/MS methods, with particular attention to potential enantioselective degradation patterns that may occur. The impact of three key factors—mycelial, intracellular, and extracellular enzymes—on degradation capacity should be investigated to fully characterize the degradation mechanism. [1]
Experimental Workflow for this compound Half Life Studies
The half-life variability (5-159 days) stems from multiple factors including soil type, microbial community composition, temperature, pH, and application concentration. [4] [1] [5] Specific soil properties such as organic matter content, texture, and pH significantly influence degradation rates. Additionally, this compound exhibits enantioselective degradation in environmental matrices, with different enantiomers degrading at varying rates depending on environmental conditions and microbial presence. [1] To minimize variability in your experiments, carefully control and document these parameters, and consider conducting preliminary studies to characterize your specific system.
The two-stage purification process combining solid-phase extraction (SPE) with dispersive-SPE (d-SPE) has proven particularly effective for complex matrices. [5] For ginseng plant materials, the addition of 25 mg GCB to the standard PSA and anhydrous magnesium sulfate mixture effectively removes pigments and other interfering compounds. [6] If recovery rates remain suboptimal, consider adjusting the acetonitrile-to-water ratio during extraction or incorporating a standing immersion step (5 minutes) prior to vortex extraction to improve analyte release from the matrix. [6]
Bioaugmentation with specific bacterial strains has demonstrated significant promise for enhancing degradation rates. Strains M01 (Pseudomonas sp.), MW05 (Mycolicibacterium parafortuitum), and MW09 (Stenotrophomonas maltophilia) have shown degradation efficiencies of 63-73% under optimal conditions. [1] The optimal degradation conditions for these strains include temperature of 30°C, pH of 7.0, and inoculum dose of 5%. Additionally, nutrient amendment with glucose (0.5 g/L) and ammonium chloride (0.5 g/L) can further enhance degradation rates by supporting microbial growth and activity. [1]
This compound is a chiral fungicide whose enantiomers may exhibit differential degradation patterns in environmental matrices. [1] This enantioselectivity is strongly associated with microbial community composition and function, as different microorganisms may preferentially degrade specific enantiomers. [1] When conducting environmental fate studies, researchers should employ chiral analytical methods to characterize enantiomer-specific behavior, as this may significantly influence overall persistence and ecological effects. The enantioselective properties also extend to potential toxicity toward non-target organisms, though research in this area remains limited.
Research with lettuce demonstrates that cultivation method (soil vs. hydroponic) significantly influences uptake and translocation patterns. [7] In root application trials, this compound accumulation follows the pattern root > stem > leaf, indicating strong adsorption in root tissues with limited upward translocation. [7] The subcellular distribution analysis reveals that this compound primarily accumulates in the cytoplasm (48.49-61.84%) and cell wall (26.91-40.12%), with only minor distribution to organelles (8.21-12.55%). [7] This distribution pattern suggests limited mobility within the plant system, which has implications for both efficacy and residue distribution.
Microbial Remediation Mechanism for this compound
The environmental behavior of this compound is characterized by moderate to extended persistence across agricultural matrices, with soil acting as a significant reservoir for residues. [4] [1] The complex interplay between soil properties, microbial communities, and environmental conditions creates substantial variability in degradation rates, necessitating careful consideration of local conditions when extrapolating experimental results to field scenarios. [4] [1] The demonstrated enantioselective degradation patterns further complicate prediction of environmental fate, particularly as different enantiomers may exhibit distinct biological activity and toxicity profiles. [1]
The table below summarizes the key characteristics and efficacy data for mandipropamid and dimethomorph based on an analysis of field studies and recent research.
| Feature | This compound | Dimethomorph |
|---|---|---|
| FRAC Code | 40 (Carboxylic Acid Amide - CAA) [1] | 40 (Carboxylic Acid Amide - CAA) [2] |
| Mode of Action | Inhibits cellulose synthesis in the cell wall of oomycetes; acts externally without entering the cell [3]. | Inhibits cellulose synthesis; precise molecular target is supported by cross-resistance data within the CAA group [3]. |
| Overall Efficacy (Meta-Analysis) | Classified among the least effective CAAs in a quantitative review (2000-2008 data) [4]. | Classified among the least effective CAAs in a quantitative review (2000-2008 data) [4]. |
| Recent Field Efficacy (2023 Report) | Showed reduced efficacy against cucumber downy mildew in recent years [2]. | Showed reduced efficacy against cucumber downy mildew in recent years [2]. |
| Pathogen Resistance | Documented resistance development in Pseudoperonospora cubensis populations [2]. | Documented resistance development in Pseudoperonospora cubensis populations; cross-resistance with other CAAs is established [2] [3]. |
| Key Consideration | Most effective when tank-mixed with protectant fungicides [4]. | Performance is influenced by application timing and pathogen population dynamics [2]. |
The comparative data comes from specific types of scientific studies. Understanding the methodology is crucial for interpreting the results.
Source of Broad Efficacy Data (Table 1: Overall Efficacy)
Source of Recent Efficacy and Resistance Notes (Table 1: Recent Field Efficacy & Resistance)
Both this compound and dimethomorph belong to the FRAC group 40 (Carboxylic Acid Amides) and share a similar mode of action, which primarily targets the cellulose synthase enzyme complex (PiCesA3) in oomycetes [3]. The following diagram illustrates the established mechanism for this compound, which is representative of the CAA group.
Diagram: this compound's established mechanism shows CAA fungicides inhibit cellulose synthase, preventing normal germ tube growth in oomycetes [3]. Dimethomorph is understood to share this target site, explaining observed cross-resistance.
Given the evidence of reduced efficacy and resistance, the following practices are recommended for researchers and agricultural professionals:
| Fungicide | Crop / Matrix | Half-Life (Days) | Experimental Conditions | Reference |
|---|---|---|---|---|
| Mandipropamid | Squash Fruit | 4.6 | Greenhouse, foliar spray [1] | |
| Squash Leaf | 8.1 | Greenhouse, foliar spray [1] | ||
| Chinese Cabbage | 1.8 - 2.0 | Field trials [2] | ||
| Cowpea | 1.6 - 2.4 | Field trials [2] | ||
| Cucumber | 2.4 - 5.5 | Field trials [2] | ||
| Tomato | 5.0 - 8.4 | Field trials [2] | ||
| Soil | 13 - 159 | Laboratory studies (wider range) [3] | ||
| Metalaxyl | Squash Fruit | 2.7 | Greenhouse, foliar spray [1] | |
| Squash Leaf | 5.0 | Greenhouse, foliar spray [1] | ||
| Tomato Fruit | 1.81 | Field, single application [4] | ||
| Durian Leaf | 16.50 | Greenhouse, foliar spray [5] [6] | ||
| Various (Grape, Pepper, Cucumber, etc.) | 0.4 - 6.0 | Literature review [5] [6] |
The data in the table above was generated using rigorous, reproducible methodologies. Here are the detailed protocols from key studies.
This research provides a direct comparison of both fungicides under identical conditions.
This study established a simple and validated method for metalaxyl detection.
This research investigated the enantioselective degradation of this compound in field conditions.
The workflow for a typical residue dissipation study can be summarized as follows:
The half-life of a fungicide is not a fixed value but is influenced by several factors, which explains the variation in the data:
The table below summarizes the key experimental findings regarding the differential effects of mandipropamid's enantiomers.
| Aspect | S-(+)-Mandipropamid | R-(-)-Mandipropamid | Experimental Context (Organism/Matrix) |
|---|---|---|---|
| Fungicidal Bioactivity | 118 to 592 times higher than R-form [1] | Significantly lower | Laboratory assay against six phytopathogens [1] |
| Acute Aquatic Toxicity | Higher toxicity [1] | Lower toxicity | Embryo and larva stages of Danio rerio (zebrafish) [1] |
| Chronic Aquatic Toxicity | No significant difference from R-form [1] | No significant difference from S-form | Adult Danio rerio (zebrafish) [1] |
| Toxicity to Aquatic Plant | Lower toxicity [1] | Higher toxicity | Spirodela polyrhiza (giant duckweed) [1] |
| Toxicity to Soil Organisms | Higher sensitivity and stress [2] | Lower sensitivity and stress | Earthworms (Eisenia fetida) [2] |
| Degradation in Vegetables | Preferentially degrades in cowpea and pepper [1] | Preferentially degrades in tomato and Chinese cabbage [3] | Field trials on various vegetables [1] [3] |
| Degradation in Soil | Slower degradation [1] [4] | Preferentially degrades [1] [4] | Laboratory and field studies on soil [1] [4] |
| Molecular Interaction | Stronger halogen bond, lower binding energy with cellulose synthase (HIS 693) [1] | Weaker interaction | In silico molecular docking study [1] |
To ensure the reproducibility of the data presented, here is a summary of the key methodological approaches from the cited studies.
The following diagrams, created using Graphviz, summarize the core concepts of enantioselectivity and the detoxification mechanisms identified in the research.
The data unequivocally shows that the biological and environmental impacts of this compound are enantioselective. The S-enantiomer is the primary driver of the desired fungicidal effect but also poses a higher risk to certain non-target organisms like zebrafish embryos and earthworms. The R-enantiomer, while less fungicidal, dissipates more quickly in soil and is more toxic to aquatic plants.
This has significant implications for the development and regulation of chiral pesticides:
The table below summarizes the available quantitative data on this compound residue dissipation and dietary risk assessment in ginseng and squash.
| Aspect | Ginseng (Fresh Root) | Squash Fruit | Squash Leaf |
|---|---|---|---|
| Residue Range | <0.01 - 0.185 mg/kg [1] [2] | Information missing | Information missing |
| Half-life (T₁/₂) | 13.8 - 28.0 days (in plant) [1] [2] | 4.6 days [3] | 8.1 days [3] |
| Dietary Risk (Risk Quotient) | "Far less than 100%" [1] [2] | Hazard Quotient: ≤ 3.14 × 10⁻³ (for true consumers) [3] | Hazard Quotient: ≤ 3.91 × 10⁻¹ (for true consumers) [3] |
| Maximum Residue Limit (MRL) Status | No MRL established in China; study supports its creation [1] [2] | 0.3 mg/kg (EU); Undetermined (Republic of Korea) [3] | Not established [3] |
Key Comparative Analysis:
The reliability of the data is supported by robust and validated analytical methods.
1. Sample Preparation and Extraction Both studies used modified versions of the QuEChERS method for sample preparation [1] [3].
2. Instrumental Analysis
3. Field Trial and Risk Assessment Design
The following diagram illustrates the general workflow for conducting a dietary risk assessment for pesticides, as demonstrated in the provided studies.
The following data summarizes the environmental behavior of this compound's enantiomers in water-sediment microcosms, based on a 2023 study [1].
Table: Key Experimental Data for this compound (MDP) in Water-Sediment Microcosms
| Parameter | Findings in Water | Findings in Sediment | Whole System (Water-Sediment) |
|---|---|---|---|
| Degradation Half-life (DT₅₀) | 7.9 - 12.3 days | 13.1 - 33.9 days | 9.4 - 21.5 days |
| Enantioselective Degradation | R-MDP degraded faster than S-MDP (EF shifted) | S-MDP degraded faster than R-MDP (EF shifted) | S-MDP degraded faster than R-MDP |
| Distribution (Absence of Enantioselectivity) | No enantioselective distribution was observed between water and sediment phases. | ||
| Primary Degradation Pathway | In water: Hydrolysis was the main pathway. | In sediment: Microbial degradation was the main pathway. | |
| Major Metabolites Identified | M-500C00 (from hydrolysis) and M-510C01 (from microbial degradation) |
The data in the table above was generated using the following methodology [1]:
The experimental workflow from the study can be summarized as follows:
While a direct side-by-side comparison for this compound is not available, research on other pesticides highlights how behavior can vary, providing a framework for what to compare.
Table: Comparison of Pesticide Behaviors in Aquatic Environments
| Pesticide / Type | Key Findings in Water-Sediment Systems | Reference |
|---|---|---|
| This compound (Chiral Fungicide) | Displays enantioselective degradation; primary route is hydrolysis in water and microbial degradation in sediment. | [1] |
| Strongly Sorbing Pesticides (e.g., many modern fungicides and insecticides) | Can transport substantially in the particulate phase (adsorbed to sediment) during runoff, contributing to long-term pollution. | [2] |
| Pesticides in General | Fate is controlled by adsorption, diffusion, hydrolysis, and biodegradation. System characteristics (e.g., water-sediment ratio, organic matter) heavily influence the outcome. | [3] |
| Copper & Glyphosate | Modeling studies (e.g., using SWAT model) show seasonal concentration peaks in rivers linked to application timing and rainfall, posing ecotoxicological risks. | [4] |
Based on the available data, here are the critical points for comparing this compound's environmental fate:
The table below summarizes the comparative experimental data for the two CIP systems, highlighting differences in kinetics, potency, and specificity.
| Performance Metric | Mandipropamid (Mandi) System | Rapamycin System | Experimental Context & Notes |
|---|---|---|---|
| Kinetics (Translocation) | t~0.75~ = 10.1 ± 1.7 s (at 500 nM) [1] [2] | t~0.75~ = 107.9 ± 16.4 s (at 500 nM) [1] [2] | Tenfold faster recruitment for Mandi. Measured by cytosolic receiver recruitment to mitochondria in mammalian cells [1] [2]. |
| Potency (EC₅₀) | EC₅₀ = 0.43 ± 0.17 µM [1] [2] | Information not available in search results | Measured via a gene expression assay with luciferase readout in mammalian cells [1] [2]. |
| Interaction Efficiency | 77 ± 12% interacting fraction (at 500 nM) [1] [2] | 71 ± 3% interacting fraction (at 500 nM) [1] [2] | Measured by Raster Image Correlation Spectroscopy (RICS); efficiency is comparable [1] [2]. |
| Orthogonality & Toxicity | High orthogonality (plant-based receptor); low toxicity profile [1] [2] [3] | Low orthogonality (binds endogenous mTOR); toxic and immunosuppressive [1] [2] | Mandi's orthogonality minimizes off-target effects, advantageous for in vivo studies [1] [2]. |
| Dose-Response Profile | Tunable, dose-dependent response [1] [2] | Typically functions as an "on/off" switch [1] [2] | Mandi's linear range allows for precise, concentration-dependent control [1] [2]. |
For fellow scientists, here is a deeper dive into the key methodologies used to generate the comparative data.
This assay quantitatively measured the speed at which each CIP induces protein recruitment [1] [2].
The diagram below illustrates the logic and workflow of this assay.
This assay determined the effectiveness (EC₅₀) of the Mandi system by measuring dose-dependent activation of a reporter gene [1] [2].
The diagram below illustrates the logic of this reporter system.
The table below synthesizes experimental half-life data for mandipropamid enantiomers across different study conditions. The R-enantiomer consistently degrades faster than the S-enantiomer in various soils.
| Soil / Treatment Type | R-Mandipropamid Half-Life (Days) | S-Mandipropamid Half-Life (Days) | Enantiomer Preference (EF) | Key Degrading Bacterial Genera Identified | Reference Source |
|---|---|---|---|---|---|
| Repeatedly Treated Soils (Lab Study) | 10.2 - 79.2 | 10.4 - 130.5 | R-enantiomer | Burkholderia, Paraburkholderia, Hyphomicrobium, Methylobacterium, Caballeronia, Ralstonia [1] [2] | [1] [2] |
| Chinese Field Soils (4 Types) | Not Specified | Not Specified | R-enantiomer | Analysis focused on indigenous microbial communities [1] | [3] |
| Soil with Isolated Strain M01 (Pseudomonas sp.) | 4.4 | 5.4 | R-enantiomer | Pseudomonas sp. (Isolated strain) [4] | [4] |
| Soil with Isolated Strain MW05 (Mycolicibacterium parafortuitum) | 4.5 | 5.7 | R-enantiomer | Mycolicibacterium parafortuitum (Isolated strain) [4] | [4] |
| Soil with Isolated Strain MW09 (Stenotrophomonas maltophilia) | 4.4 | 5.5 | R-enantiomer | Stenotrophomonas maltophilia (Isolated strain) [4] | [4] |
The following details the core methodologies used in the cited research to help you evaluate and replicate the experimental approaches.
The degradation is primarily driven by specialized soil bacteria. The diagram below outlines the workflow for isolating these bacteria and investigating the underlying mechanism.
Workflow for Investigating Microbial Degradation of this compound
Research shows that specific bacterial genera are responsible for the preferential degradation of the R-enantiomer. These include Burkholderia, Paraburkholderia, Hyphomicrobium, and Methylobacterium [1] [2]. Functional gene analysis has linked these bacteria to key biodegradation genes (BDGs) like bphA1, benA, bph, p450, and ppah [1] [2], which are involved in breaking down complex organic molecules.
Experimental data from in vitro and in planta studies show that mandipropamid often has greater intrinsic activity than other CAAs. The table below summarizes key findings from a study that compared its effects on various developmental stages of Phytophthora infestans with dimethomorph and iprovalicarb [1].
| Fungicide | Inhibitory Effect on Cystospore Germination (Concentration) | Inhibitory Effect on Mycelium Growth | Curative Application (Effectiveness) | Trans-laminar Activity |
|---|---|---|---|---|
| This compound | 0.005 µg/mL (nanomole range) [1] | Micromole concentrations [1] | Loses effectiveness at 2 days post-inoculation [1] | More effective [1] |
| Dimethomorph | 0.05 µg/mL (micromole range) [1] | Micromole concentrations [1] | Loses effectiveness at 2 days post-inoculation [1] | Less effective [1] |
| Iprovalicarb | 0.5 µg/mL (micromole range) [1] | Micromole concentrations [1] | Loses effectiveness at 2 days post-inoculation [1] | Less effective [1] |
This study concluded that the germination of cystospores or sporangia is the life stage most sensitive to CAAs, and that this compound's high activity against spore germination, combined with its better trans-laminar movement, makes it more effective in controlling late blight epidemics [1].
All CAA fungicides, including this compound, inhibit cellulose synthase isoform 3 (CesA3), a key enzyme in cell wall biosynthesis for oomycete pathogens [2] [3] [4]. This disruption impairs the pathogen's ability to form a proper cell wall.
The following diagram illustrates the mechanism of action and the primary resistance pathway for this class of fungicides.
A key point of resistance occurs through specific mutations in the CesA3 gene, most notably the substitution of glycine at position 1105 by serine (G1105S) [5]. This mutation can lead to reduced sensitivity or full resistance across the entire CAA class, a phenomenon known as cross-resistance [2] [5]. Molecular diagnostic tools, such as droplet digital PCR (ddPCR), have been developed to monitor for the G1105S mutation in field populations [5].
As a chiral compound, this compound's environmental behavior is enantioselective, meaning its two mirror-image molecules degrade at different rates. This is critical for accurate environmental risk assessment.
| Property | R-(−)-Mandipropamid | S-(+)-Mandipropamid |
|---|---|---|
| Degradation in Soil | Preferentially degraded in Chinese soils [3] | Persists longer in Chinese soils [3] |
| Degradation in Vegetables | Dissipates faster in tomato and Chinese cabbage [6] | Dissipates faster in cucumber and cowpea [6] |
| Degradation in Water-Sediment | Preferentially degraded in water [3] | Preferentially degraded in sediment and the whole system [3] |
For bioremediation of this compound-contaminated soil, several bacterial strains have been identified, including Pseudomonas sp., Mycolicibacterium parafortuitum, and Stenotrophomonas maltophilia, which can degrade the fungicide under various conditions [4].
Environmental Hazard